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  • Product: 4-Ethyltetrahydro-2H-pyran-4-OL
  • CAS: 1342388-96-8

Core Science & Biosynthesis

Foundational

Mechanistic Utility and Synthetic Applications of 4-Ethyltetrahydro-2H-pyran-4-ol: A Technical Guide

Executive Summary In modern organic synthesis and drug development, functionalized tetrahydropyrans (THPs) serve as critical structural motifs, offering conformational rigidity, improved aqueous solubility, and favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, functionalized tetrahydropyrans (THPs) serve as critical structural motifs, offering conformational rigidity, improved aqueous solubility, and favorable metabolic profiles compared to their carbocyclic analogs. 4-Ethyltetrahydro-2H-pyran-4-ol (CAS RN: 1342388-96-8)[1] is a highly versatile tertiary alcohol building block. While chemical intermediates do not possess a biological "mechanism of action" in the pharmacological sense, their mechanistic utility—defined by their predictable reactivity pathways—dictates their value in synthetic chemistry.

This whitepaper provides an in-depth analysis of the mechanistic pathways of 4-ethyltetrahydro-2H-pyran-4-ol, detailing its synthesis via Grignard addition and its downstream applications in generating highly functionalized spirocycles, amines, and dihydropyrans for pharmaceutical applications, such as the development of selective MAP4K1 inhibitors[2].

Core Mechanisms of Action in Organic Synthesis

The synthetic utility of 4-ethyltetrahydro-2H-pyran-4-ol is fundamentally driven by the electronic and steric properties of its tertiary hydroxyl group situated on a six-membered oxygen-containing heterocycle. Its reactivity profile can be categorized into two primary mechanistic domains:

Nucleophilic Addition: The Synthesis Mechanism

The formation of 4-ethyltetrahydro-2H-pyran-4-ol relies on the nucleophilic addition of an ethyl carbanion equivalent (ethylmagnesium bromide) to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one[3]. The mechanism proceeds via the coordination of the Lewis acidic magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbon center. Subsequent nucleophilic attack forms a stable magnesium alkoxide intermediate, which is carefully hydrolyzed to yield the tertiary alcohol.

Grignard_Mechanism A Tetrahydro-4H- pyran-4-one B Coordination Complex (Mg2+ to Carbonyl) A->B EtMgBr C Nucleophilic Attack (Ethyl Carbanion) B->C D Magnesium Alkoxide Intermediate C->D E Aqueous Quench (H3O+) D->E F 4-Ethyltetrahydro- 2H-pyran-4-ol E->F

Fig 1: Grignard addition mechanism for 4-Ethyltetrahydro-2H-pyran-4-ol synthesis.

Tertiary Carbocation Generation: E1 and SN1 Pathways

As a tertiary alcohol, 4-ethyltetrahydro-2H-pyran-4-ol is highly susceptible to ionization under acidic conditions. Protonation of the hydroxyl group and subsequent loss of water generates a stable tertiary carbocation at the C4 position. This intermediate is the critical divergence point for several downstream synthetic applications:

  • Pathway A (E1 Dehydration): Deprotonation of an adjacent carbon yields 4-ethyl-3,6-dihydro-2H-pyran, a valuable alkene for epoxidation, dihydroxylation, or transition-metal catalyzed cross-coupling.

  • Pathway B (S_N1 Functionalization): The carbocation can be intercepted by various nucleophiles. For instance, reaction with trimethylsilyl azide (TMSN 3​ ) in the presence of a Lewis acid yields a tertiary azide, which can be reduced to a sterically hindered primary amine[3]. Alternatively, interception by nitriles (Ritter reaction) yields bulky N-alkyl amides.

Downstream_Pathways Core 4-Ethyltetrahydro-2H-pyran-4-ol Carbocation Tertiary Carbocation Intermediate Core->Carbocation Strong Acid (H+) / -H2O Dehydration E1 Dehydration (4-Ethyl-3,6-dihydro-2H-pyran) Carbocation->Dehydration -H+ Ritter Ritter Reaction (N-Alkyl Amide) Carbocation->Ritter Nitrile + H2O Azidation Azidation / Reduction (Tertiary Amine) Carbocation->Azidation TMSN3 / Lewis Acid

Fig 2: Mechanistic pathways of 4-Ethyltetrahydro-2H-pyran-4-ol via carbocation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice and in-process control is explicitly defined.

Protocol A: Synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol via Grignard Addition

Adapted from validated C(sp3)–H functionalization precursor synthesis methodologies[3].

Objective: Achieve selective 1,2-addition while suppressing enolization of the ketone.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry N 2​ or Argon. Causality: Grignard reagents are highly sensitive to moisture, which prematurely quenches the reagent to ethane gas.

  • Substrate Dissolution: Dissolve tetrahydro-4H-pyran-4-one (10.0 mmol, 0.92 mL) in anhydrous diethyl ether (Et 2​ O, 13.3 mL) to achieve a ~0.75 M solution. Cool the mixture to 0 °C using an ice-water bath. Causality: Et 2​ O is preferred over THF here because its lower basicity tightly coordinates the magnesium, moderating reactivity and minimizing unwanted aldol condensations. The 0 °C temperature controls the exothermic addition.

  • Nucleophilic Addition: Dropwise add ethylmagnesium bromide (15.0 mmol, 6.00 mL of a 2.5 M solution in Et 2​ O) via syringe over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 18 hours.

  • In-Process Control (TLC): Monitor via TLC (60% Et 2​ O/pentane). Because the product lacks a UV chromophore, visualize using KMnO 4​ stain. The starting material will show a higher R f​ , while the highly polar tertiary alcohol will appear lower (R f​ ≈ 0.16)[3].

  • Quench & Extraction: Cool the reaction back to 0 °C and strictly quench with saturated aqueous NH 4​ Cl (slow addition). Causality: NH 4​ Cl is a weak acid. Using a strong acid like HCl would risk premature E1 dehydration of the newly formed tertiary alcohol. Extract the aqueous layer with Et 2​ O (3 × 20 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

    • Self-Validation (IR/NMR): Confirm success via IR spectroscopy by the appearance of a broad O-H stretch at ~3396 cm −1 and the complete disappearance of the C=O stretch at ~1715 cm −1 [3].

Protocol B: Acid-Catalyzed E1 Dehydration to 4-Ethyl-3,6-dihydro-2H-pyran

Objective: Generate an endocyclic alkene for downstream cross-coupling or functionalization.

  • Reaction Setup: Dissolve 4-ethyltetrahydro-2H-pyran-4-ol (5.0 mmol) in toluene (20 mL) in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.5 mmol, 10 mol%). Causality: p-TsOH is a strong, non-nucleophilic organic acid that efficiently protonates the hydroxyl group without competing as a nucleophile (unlike HCl or HBr, which would yield the alkyl chloride/bromide via S_N1).

  • Azeotropic Distillation: Heat the mixture to reflux (110 °C). The Dean-Stark trap will collect the liberated water, driving the equilibrium toward the alkene product according to Le Chatelier's principle.

  • Validation: The reaction is complete when water ceases to collect. Confirm via 1 H NMR by the appearance of an olefinic proton multiplet at ~5.4 ppm and the disappearance of the broad -OH singlet.

Quantitative Data Summary

The following table summarizes the key thermodynamic drivers, typical yields, and reaction parameters associated with the mechanistic pathways of 4-ethyltetrahydro-2H-pyran-4-ol.

Reaction PathwaySubstrate / ReagentsTemp / TimeTypical YieldPrimary Mechanistic Driver
Nucleophilic Addition Tetrahydro-4H-pyran-4-one + EtMgBr (1.5 eq)0 °C to RT, 18h52% - 65%Electrophilicity of C=O; Mg 2+ coordination[3]
E1 Dehydration 4-Ethyltetrahydro-2H-pyran-4-ol + p-TsOH110 °C (Reflux)75% - 85%Stability of tertiary carbocation; entropic gain (-H 2​ O)
S_N1 Azidation 4-Ethyltetrahydro-2H-pyran-4-ol + TMSN 3​ / BF 3​ ·OEt 2​ -78 °C to RT60% - 70%Lewis acid activation of -OH; rapid nucleophilic trapping

References

  • Palladium Catalysed C(sp3)
  • Products - Hoffman Fine Chemicals (CAS 1342388-96-8)
  • WO2021146370A1 - Map4k1 inhibitors Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: 4-Ethyltetrahydro-2H-pyran-4-ol as a Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug development, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of saturated oxygen heterocycles. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of saturated oxygen heterocycles. As a Senior Application Scientist, I frequently utilize 4-Ethyltetrahydro-2H-pyran-4-ol (CAS: 1342388-96-8) as a critical tertiary alcohol building block[1]. By introducing a tetrahydropyran moiety, we can increase the sp³ character of a drug candidate, thereby improving its aqueous solubility and metabolic stability compared to flat, aromatic precursors. This guide details the physicochemical properties, validated synthesis protocols, and mechanistic rationale for utilizing this compound in advanced C(sp³)–H functionalization and drug design[2].

Physical and Chemical Properties Data

To ensure rigorous analytical tracking during synthesis and scale-up, the foundational physicochemical properties of 4-Ethyltetrahydro-2H-pyran-4-ol are summarized in the table below.

PropertyValueAnalytical Significance
Chemical Name 4-Ethyltetrahydro-2H-pyran-4-olStandard IUPAC nomenclature.
CAS Registry Number 1342388-96-8[1]Unique identifier for regulatory tracking[1].
Molecular Formula C₇H₁₄O₂[1]Used for exact mass calculation in HRMS[1].
Molecular Weight 130.187 g/mol [1]Critical for stoichiometric equivalent calculations[1].
Appearance Colourless oil[2]Visual baseline for purity assessment[2].
Infrared (IR) Spectroscopy 3396 cm⁻¹ (broad)[2]Confirms the presence of the O-H stretch[2].
Retention Factor (R_f) 0.16 (60% Et₂O/pentane)[2]Essential for TLC monitoring and column chromatography[2].

Synthesis Protocol & Mechanistic Causality

The most robust method for synthesizing 4-Ethyltetrahydro-2H-pyran-4-ol is the nucleophilic addition of a Grignard reagent (ethylmagnesium bromide) to tetrahydro-4H-pyran-4-one[2].

Step-by-Step Methodology
  • System Preparation (Anhydrous Conditions): Flame-dry a round-bottom flask under a continuous flow of inert gas (Nitrogen or Argon).

    • Causality: Grignard reagents are highly polarized and act as strong bases. Any residual ambient moisture will instantly protonate the ethyl carbanion to form ethane gas, irreversibly destroying the reagent[3].

  • Reagent Solvation & Thermal Control: Dissolve tetrahydro-4H-pyran-4-one (10 mmol, 0.92 mL) in anhydrous diethyl ether (Et₂O) and cool the reaction vessel to 0 °C using an ice bath[2].

    • Causality: Diethyl ether is chosen because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent[3]. Cooling to 0 °C mitigates the highly exothermic nature of the nucleophilic addition, suppressing unwanted side reactions such as the enolization of the ketone.

  • Nucleophilic Addition: Add ethylmagnesium bromide (15 mmol, 6.00 mL of a 2.5 M solution in Et₂O) dropwise to the stirring solution[2]. Allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality: Dropwise addition prevents localized thermal spikes, ensuring the nucleophile attacks the electrophilic carbonyl carbon rather than acting as a base.

  • Reaction Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mildly acidic environment to protonate the intermediate magnesium alkoxide into the final tertiary alcohol. Stronger acids (e.g., HCl) must be avoided, as they can trigger an E1 acid-catalyzed dehydration of the newly formed, sterically hindered tertiary alcohol into an undesired alkene.

  • Extraction and Purification: Extract the aqueous layer with Et₂O. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography using a 60% Et₂O/pentane eluent system to afford the pure product (approx. 52% yield, 673 mg)[2].

GrignardSynthesis A Tetrahydro-4H-pyran-4-one (10 mmol) C Nucleophilic Addition (Anhydrous, 0°C) A->C B Ethylmagnesium bromide (15 mmol in Et2O) B->C D Magnesium Alkoxide Intermediate C->D E NH4Cl Quench (Mild Protonation) D->E F 4-Ethyltetrahydro- 2H-pyran-4-ol (52% Yield) E->F

Workflow of the Grignard addition synthesizing 4-Ethyltetrahydro-2H-pyran-4-ol.

Self-Validating Analytical Systems

Trust in chemical synthesis relies on orthogonal, self-validating analytical checks. To confirm the success of this protocol, the following system must be employed:

  • Chromatographic Validation: The conversion of the ketone to the alcohol significantly alters the molecule's polarity. Spotting the reaction mixture on a silica TLC plate should reveal a new spot with an Rf​ of 0.16 (in 60% Et₂O/pentane)[2]. Staining with Potassium Permanganate (KMnO₄) will selectively oxidize the alcohol, turning the spot bright yellow against a purple background, confirming the presence of the hydroxyl group.

  • Spectroscopic Validation (IR): The most definitive rapid validation is Infrared Spectroscopy. A successful reaction is proven by the complete disappearance of the sharp, intense carbonyl (C=O) stretch at ~1710 cm⁻¹ (from the starting ketone) and the emergence of a broad, strong O-H stretch at 3396 cm⁻¹[2].

Applications in Drug Development

In medicinal chemistry, 4-Ethyltetrahydro-2H-pyran-4-ol is not just a chemical product; it is a strategic vector. It is frequently utilized in transition metal-catalyzed C(sp³)–H functionalization to build complex, three-dimensional molecular architectures[2].

By appending this specific building block to a drug scaffold, researchers achieve three distinct pharmacological upgrades:

  • The Ether Oxygen: Acts as a potent hydrogen-bond acceptor, significantly improving the aqueous solubility of the parent drug.

  • The Tertiary Alcohol: Provides a sterically hindered, metabolically stable core that resists rapid Phase I oxidation by Cytochrome P450 enzymes.

  • The Ethyl Group: Serves as a lipophilic handle that can occupy specific hydrophobic pockets within a target protein's binding site.

DrugDesign Core 4-Ethyltetrahydro-2H-pyran-4-ol (Pharmacological Building Block) Feat1 Tetrahydropyran Ring (Ether Oxygen) Core->Feat1 Feat2 Tertiary Alcohol (Sterically Hindered) Core->Feat2 Feat3 Ethyl Group (Aliphatic Handle) Core->Feat3 Prop1 H-Bond Acceptor (Improves Aqueous Solubility) Feat1->Prop1 Prop2 Metabolic Stability (Resists Cytochrome P450 Oxidation) Feat2->Prop2 Prop3 Hydrophobic Interaction (Enhances Target Binding) Feat3->Prop3 Outcome Optimized Drug Candidate (Enhanced PK/PD Profile) Prop1->Outcome Prop2->Outcome Prop3->Outcome

Logical relationship mapping the structural features to pharmacological enhancements.

References

  • CORE Repository. Palladium Catalysed C(sp³)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group. URL:[Link]

  • Chemie Brunschwig. Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds. URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 4-Ethyltetrahydro-2H-pyran-4-ol: A Comprehensive NMR-Based Structural Elucidation

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the structural characterization of 4-Ethyltetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 4-Ethyltetrahydro-2H-pyran-4-ol using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of ¹H and ¹³C NMR, DEPT, and 2D correlation experiments (COSY and HSQC) to predict and interpret the spectral features of this substituted tetrahydropyran. This document outlines detailed, field-proven experimental protocols for sample preparation and data acquisition. By integrating predictive analysis with a systematic interpretation of multidimensional NMR data, this guide serves as a robust resource for the unambiguous structural verification of small molecules, a critical step in chemical research and pharmaceutical development.

Introduction

Overview of 4-Ethyltetrahydro-2H-pyran-4-ol

4-Ethyltetrahydro-2H-pyran-4-ol is a heterocyclic organic compound featuring a tetrahydropyran ring, which is a common structural motif in a variety of natural products and pharmacologically active molecules.[1][2] Its structure is characterized by a saturated six-membered ether ring with an ethyl group and a hydroxyl group attached to the same quaternary carbon at the C4 position. The presence of these functional groups and the stereochemical possibilities of the ring make its precise structural confirmation essential.

The Imperative of NMR in Modern Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[3][4] Unlike other analytical techniques, NMR provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[5] It allows for the non-destructive analysis of a molecule's carbon skeleton, the number and environment of its protons, and the connectivity between atoms.[3] For a molecule like 4-Ethyltetrahydro-2H-pyran-4-ol, a multi-faceted NMR approach is not just beneficial but necessary for unambiguous assignment of all proton and carbon signals, thereby confirming its constitution and purity.

Theoretical Framework: Predicting the NMR Spectra

A predictive analysis of the NMR spectra is a crucial first step, providing a hypothesis against which experimental data can be validated. The molecular structure of 4-Ethyltetrahydro-2H-pyran-4-ol, with its plane of symmetry, dictates the number of chemically distinct signals we expect to observe.

A conceptual representation of 4-Ethyltetrahydro-2H-pyran-4-ol with key atom numbering. Due to symmetry, C2 and C6 are equivalent, as are C3 and C5.

Predicted ¹H NMR Spectrum

Due to the plane of symmetry passing through the O1, C4, and the hydroxyl group, we anticipate 5 unique proton signals :

  • -OH Proton : A broad singlet, typically in the range of 1.5-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent.

  • H2/H6 Protons (Axial & Equatorial) : These protons are adjacent to the ring oxygen. The deshielding effect of the oxygen will place their signals downfield, likely around 3.6-3.8 ppm.[6] They will appear as a multiplet due to coupling with the H3/H5 protons.

  • H3/H5 Protons (Axial & Equatorial) : These methylene protons are further from the oxygen and should appear upfield relative to H2/H6, estimated around 1.6-1.8 ppm.[6] They will show coupling to the H2/H6 protons.

  • -CH₂- (Ethyl Group) : The methylene protons of the ethyl group are adjacent to the quaternary carbon. We expect a quartet around 1.5-1.7 ppm due to coupling with the methyl protons.

  • -CH₃ (Ethyl Group) : The terminal methyl protons will be the most shielded, appearing as a triplet around 0.9-1.0 ppm due to coupling with the adjacent methylene group.[7]

Predicted ¹³C NMR and DEPT-135 Spectra

We expect 5 distinct carbon signals due to molecular symmetry:

  • C4 (Quaternary Carbon) : This carbon is bonded to the hydroxyl group and the ring oxygen (via C3/C5). It will be significantly deshielded, with an estimated chemical shift of ~70 ppm. In a DEPT-135 spectrum, this signal will be absent.[8][9]

  • C2/C6 : These carbons are directly attached to the ring oxygen and will be deshielded, appearing around 64-68 ppm.[6] As CH₂ groups, they will appear as negative signals in the DEPT-135 spectrum.[10][11]

  • C3/C5 : These methylene carbons are part of the ring but not directly bonded to oxygen. Their signal is expected in the aliphatic region, around 35-40 ppm. They will also appear as negative signals in the DEPT-135 spectrum.[12]

  • C7 (-CH₂- of Ethyl) : The ethyl methylene carbon signal should appear in the range of 30-35 ppm and will be a negative peak in the DEPT-135 spectrum.

  • C8 (-CH₃ of Ethyl) : The terminal methyl carbon will be the most upfield signal, expected around 8-12 ppm. It will appear as a positive signal in the DEPT-135 spectrum.[12]

The Role of 2D NMR for Structural Confirmation

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the molecular puzzle with certainty.

  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.[13][14] We expect to see cross-peaks connecting H2/H6 with H3/H5, and the ethyl -CH₂- protons with the -CH₃ protons. This confirms the connectivity within the spin systems.[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).[17] Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton assignments to their corresponding carbon atoms.[18][19] For instance, the proton signal at ~3.7 ppm will correlate with the carbon signal at ~66 ppm, confirming the C2/C6 assignment.

Experimental Protocol

Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data.

Sample Preparation Workflow
  • Weighing : Accurately weigh 15-25 mg of 4-Ethyltetrahydro-2H-pyran-4-ol for ¹H NMR and 50-75 mg for ¹³C NMR experiments into a clean, dry vial.[20][21]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[22]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[23] Gently swirl to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[24]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm). Note that many modern spectrometers can reference the spectrum to the residual solvent peak.[25]

  • Transfer : Carefully transfer the solution into a high-quality 5 mm NMR tube.[22] The sample height should be approximately 4-5 cm.[24]

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

start Start: Purified Sample weigh 1. Weigh Sample (15-75 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) weigh->dissolve filter 3. Filter if Necessary dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer acquire 5. Acquire NMR Data transfer->acquire process 6. Process & Analyze Spectra acquire->process end End: Structural Confirmation process->end

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-Ethyltetrahydro-2H-pyran-4-ol at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Ethyltetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Ethyltetrahydro-2H-pyran-4-ol at ambient room temperature. As a tertiary alcohol integrated within a tetrahydropyran ring, this molecule possesses unique structural features that dictate its reactivity and shelf-life. This document synthesizes theoretical principles with actionable experimental protocols to offer a robust framework for assessing its stability. We will explore the intrinsic properties of the tetrahydropyran scaffold and the tertiary alcohol moiety, propose potential degradation pathways, and provide detailed methodologies for stability-indicating analysis. This guide is intended to be a critical resource for researchers in drug development, chemical synthesis, and materials science who require a deep understanding of the stability profile of this and structurally related compounds.

Introduction: Structural Context and Stability Implications

4-Ethyltetrahydro-2H-pyran-4-ol is a heterocyclic compound featuring a saturated six-membered oxane ring, also known as a tetrahydropyran (THP) ring.[1] The stability of this core structure is generally high, making it a common motif in a wide array of natural products and pharmaceutical agents.[2] However, the presence of a tertiary alcohol at the C4 position introduces a potential site for chemical transformation, which is the primary focus of this stability assessment.

Tertiary alcohols are known to be more reactive than their primary or secondary counterparts under certain conditions, largely due to the stability of the resulting tertiary carbocation intermediate.[3][4][5] While generally stable, their susceptibility to dehydration reactions, particularly in the presence of acid catalysts and heat, is a key consideration for long-term stability.[6][7][8][9][10] This guide will dissect the interplay between the stable tetrahydropyran ring and the reactive tertiary alcohol to provide a holistic view of the molecule's behavior at room temperature.

Theoretical Framework for Stability Assessment

The thermodynamic stability of 4-Ethyltetrahydro-2H-pyran-4-ol at room temperature is governed by the energetic landscape of its potential degradation pathways. Two primary routes of decomposition are plausible, stemming from the reactivity of the tertiary alcohol and the ether linkage within the tetrahydropyran ring.

Dehydration of the Tertiary Alcohol

The most probable degradation pathway for 4-Ethyltetrahydro-2H-pyran-4-ol under ambient, and particularly acidic, conditions is an E1 elimination reaction, leading to the formation of an alkene.[6][8] This process is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule results in a stable tertiary carbocation, which is then deprotonated to yield one or more alkene products.

The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol is as follows:

  • Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from an acidic species in the environment.

  • Formation of a carbocation: The protonated hydroxyl group (an oxonium ion) is an excellent leaving group and departs as a water molecule, leaving behind a tertiary carbocation.

  • Deprotonation to form an alkene: A base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Given the structure of 4-Ethyltetrahydro-2H-pyran-4-ol, two potential alkene products could be formed via this pathway, as depicted in the reaction scheme below.

G cluster_0 Dehydration Pathway Reactant 4-Ethyltetrahydro- 2H-pyran-4-ol Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation + H+ - H2O Product1 4-Ethyl-3,6-dihydro- 2H-pyran Carbocation->Product1 - H+ Product2 4-Ethyl-3,4-dihydro- 2H-pyran Carbocation->Product2 - H+

Caption: Proposed E1 dehydration pathway of 4-Ethyltetrahydro-2H-pyran-4-ol.

Ring-Opening of the Tetrahydropyran Moiety

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions under harsh conditions, such as in the presence of strong Lewis acids or under certain oxidative conditions.[11][12][13] At room temperature and in the absence of aggressive reagents, this pathway is considered less likely than dehydration. However, for a comprehensive stability assessment, it should not be entirely discounted, especially over extended storage periods or in the presence of unforeseen contaminants.

Experimental Design for Stability Assessment

A thorough investigation into the thermodynamic stability of 4-Ethyltetrahydro-2H-pyran-4-ol requires a multi-faceted experimental approach. The following protocols are designed to identify and quantify potential degradation products under controlled conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. By subjecting the compound to conditions more severe than its intended storage, we can accelerate degradation and identify potential degradants that may form over a longer timeframe under normal conditions.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HClRoom Temperature & 60°CUp to 72 hoursDehydration
Basic Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 72 hoursMinimal degradation expected
Oxidative Stress 3% H₂O₂Room TemperatureUp to 72 hoursRing-opening, oxidation of the alcohol
Thermal Stress Solid State60°C & 80°CUp to 1 weekDehydration
Photostability Solid State & SolutionICH Q1B conditionsAs per guidelinesPhotolytic decomposition
Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the recommended technique.

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. The formic acid will aid in protonation for MS detection and can also act as a mild acid stressor.

  • Gradient Program: A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) for general detection and a mass spectrometer for identification of unknown peaks.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: General workflow for the experimental stability assessment.

Data Interpretation and Stability Profile

The data generated from the forced degradation studies will provide a comprehensive stability profile for 4-Ethyltetrahydro-2H-pyran-4-ol.

  • No Degradation: If no significant degradation is observed under any of the stress conditions, it can be concluded that the compound is highly stable at room temperature.

  • Degradation Observed: If degradation is observed, the following steps should be taken:

    • Identify Degradants: Use the mass spectral data to propose structures for the degradation products. The expected dehydration products would have a molecular weight corresponding to the loss of water (C7H12O).

    • Quantify Degradation: Determine the percentage of degradation over time for each stress condition.

    • Establish Degradation Pathway: Based on the identified degradants, confirm the proposed degradation pathway (e.g., dehydration).

Conclusion and Recommendations

Based on the fundamental principles of organic chemistry, 4-Ethyltetrahydro-2H-pyran-4-ol is expected to be reasonably stable at room temperature in the absence of strong acids or high temperatures. The primary degradation pathway of concern is acid-catalyzed dehydration. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment, away from acidic vapors. For formulations, particularly in solution, the pH should be maintained in the neutral to slightly basic range to minimize the risk of dehydration. The experimental protocols outlined in this guide provide a robust framework for confirming this theoretical assessment and for establishing a comprehensive stability profile for this important chemical entity.

References

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • A Level Chemistry. Dehydration of Alcohols. [Link]

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Khan Academy. Dehydration of alcohols. [Link]

  • Lee, D. et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Dehydration Of Alcohols. [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. [Link]

  • Fiveable. (2025). Tertiary (3°) alcohols: Intro to Chemistry Study Guide. [Link]

  • Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • Bhat, M. Y. et al. (2023). Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. [Link]

  • Reddit. (2014). How would you protect a tertiary alcohol?. [Link]

  • Hoffman Fine Chemicals. CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Google Patents.
  • Google Patents.
  • Organometallics. (2010). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • Iranian Journal of Pharmaceutical Research. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

  • Scilit. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • NIST. 2H-Pyran-2-ol, tetrahydro-. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1975). The thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran. [Link]

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Foundational

Solubility Profile and Thermodynamic Behavior of 4-Ethyltetrahydro-2H-pyran-4-OL in Polar Organic Solvents

Executive Overview 4-Ethyltetrahydro-2H-pyran-4-OL (CAS: 1342388-96-8; Molecular Formula: C₇H₁₄O₂) is a highly specialized heterocyclic building block utilized in advanced organic synthesis, including complex palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Ethyltetrahydro-2H-pyran-4-OL (CAS: 1342388-96-8; Molecular Formula: C₇H₁₄O₂) is a highly specialized heterocyclic building block utilized in advanced organic synthesis, including complex palladium-catalyzed C(sp³)–H functionalizations[1][2]. Characterized by a tetrahydropyran ring and a sterically hindered tertiary hydroxyl group, its solvation thermodynamics present unique challenges. Understanding its solubility profile in polar organic solvents is critical for optimizing reaction media, designing purification workflows, and scaling up crystallization processes.

This technical guide provides an in-depth analysis of the compound's solubility behavior, grounded in thermodynamic frameworks, and establishes self-validating experimental protocols for precise solubility determination.

Molecular Architecture & Solvation Thermodynamics

Structural Analysis

The solubility of 4-Ethyltetrahydro-2H-pyran-4-OL is dictated by the dual nature of its functional groups:

  • Tetrahydropyran Ring: The cyclic ether oxygen acts as a moderate hydrogen-bond acceptor, while the aliphatic carbon backbone engages in van der Waals (dispersion) interactions.

  • Tertiary Hydroxyl Group: The -OH at the 4-position is a strong hydrogen-bond donor ( α ) and acceptor ( β ). However, the adjacent ethyl group creates significant steric hindrance, meaning that bulky solvent molecules may face kinetic barriers during the solvation process.

The Hansen Solubility Parameters (HSP) Framework

To predict and rationalize the solubility of this compound, we utilize the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy density of a substance into three distinct intermolecular interactions[3]:

  • δD​ (Dispersion Forces): Energy from non-polar, van der Waals interactions.

  • δP​ (Polar Forces): Energy from permanent dipole-dipole interactions.

  • δH​ (Hydrogen Bonding): Energy from hydrogen bond donors and acceptors.

By mapping the HSP of 4-Ethyltetrahydro-2H-pyran-4-OL against various polar organic solvents, we can calculate the Relative Energy Difference (RED). A RED score <1.0 indicates a high probability of complete miscibility or high solubility[4]. Polar organic solvents, particularly those with high dielectric constants, excel at stabilizing the discrete dipole moments of the pyran ring[5].

Solubility Profile in Key Polar Organic Solvents

Based on the Kamlet-Abboud-Taft (KAT) parameters and HSP values of common polar organic solvents, we can construct a predictive thermodynamic matrix for 4-Ethyltetrahydro-2H-pyran-4-OL.

Table 1: Thermodynamic Parameters & Predicted Solubility Affinity

SolventSolvent Class δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Solubility Affinity
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2Very High
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.3High
Methanol (MeOH) Polar Protic15.112.322.3High
Ethanol (EtOH) Polar Protic15.88.819.4Moderate to High
Acetonitrile (MeCN) Polar Aprotic15.318.06.1Moderate

Causality Insight: DMSO is predicted to be the optimal solvent. Its high hydrogen-bond basicity ( β ) allows the sulfoxide oxygen to form highly stable complexes with the sterically hindered tertiary hydroxyl group of the solute, while its polarizability stabilizes the pyran ring. Acetonitrile, despite its high polarity ( δP​ ), lacks sufficient hydrogen-bonding capacity ( δH​ ), resulting in only moderate solubility.

Logical Workflow of Solvation

The following diagram illustrates the thermodynamic pathways governing the solvation of 4-Ethyltetrahydro-2H-pyran-4-OL in polar organic media.

Solvation_Pathways cluster_solvents Polar Organic Solvents Solute 4-Ethyltetrahydro-2H-pyran-4-OL (Solute) Protic Polar Protic (MeOH, EtOH) Solute->Protic Dissolution Aprotic Polar Aprotic (DMSO, DMF, MeCN) Solute->Aprotic Dissolution H_Bond_Donor H-Bond Donating (α) Interacts with Ether Oxygen Protic->H_Bond_Donor H_Bond_Acceptor H-Bond Accepting (β) Interacts with Tertiary -OH Protic->H_Bond_Acceptor Aprotic->H_Bond_Acceptor Dipole Dipole-Dipole (π*) Stabilizes Pyran Ring Aprotic->Dipole Solvated Thermodynamically Stable Solvated State H_Bond_Donor->Solvated H_Bond_Acceptor->Solvated Dipole->Solvated

Fig 1: Thermodynamic solvation pathways of 4-Ethyltetrahydro-2H-pyran-4-OL in polar organic solvents.

Standardized Experimental Workflows

To transition from theoretical predictions to empirical data, rigorous experimental protocols are required. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask with UHPLC-CAD)

Because 4-Ethyltetrahydro-2H-pyran-4-OL is an aliphatic ether-alcohol, it lacks a UV-active chromophore. Standard UV-Vis detection is entirely inadequate. This protocol mandates the use of a Charged Aerosol Detector (CAD) for mass-dependent quantification.

Step-by-Step Methodology:

  • Solvent Saturation: Add an excess amount (approx. 500 mg) of 4-Ethyltetrahydro-2H-pyran-4-OL to 5.0 mL of the target polar organic solvent (e.g., DMF) in a sealed, temperature-controlled borosilicate glass vial at 25.0 ± 0.1 °C.

  • Equilibration: Agitate the suspension at 400 RPM for 48 hours.

    • Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming the kinetic dissolution barriers caused by the steric hindrance of the ethyl group adjacent to the tertiary alcohol.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C.

    • Causality: Syringe filtration is avoided because the compound may adsorb onto standard PTFE or Nylon filter membranes, artificially lowering the measured concentration. Centrifugation ensures pure supernatant extraction.

  • Self-Validation (Solid-State Check): Extract the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This critical step validates that the solvent has not induced a polymorphic transformation or formed a solvate during the 48-hour equilibration. If the crystal lattice has changed, the measured solubility represents the new solvate, not the original API/intermediate.

  • Quantification: Dilute an aliquot of the supernatant in a compatible diluent and inject it into a UHPLC-CAD system. Compare the peak area against a pre-established calibration curve to determine the exact solubility in mg/mL.

Protocol 2: Metastable Zone Width (MSZW) Profiling for Crystallization

If the compound is to be isolated or purified from a polar aprotic solvent, understanding its crystallization kinetics is paramount.

Step-by-Step Methodology:

  • Preparation: Prepare a fully saturated solution of 4-Ethyltetrahydro-2H-pyran-4-OL in DMSO at 50.0 °C based on the equilibrium data obtained in Protocol 1.

  • Cooling Profile: Cool the solution at a strictly controlled linear rate of 0.5 °C/min.

  • In-Situ Monitoring: Continuously monitor the solution using a Focused Beam Reflectance Measurement (FBRM) probe.

  • Nucleation Detection: Record the exact temperature ( Tnuc​ ) at which a sharp spike in chord length counts occurs, indicating primary nucleation.

  • Calculation: The MSZW is calculated as ΔT=Tsat​−Tnuc​ .

    • Causality: A wide MSZW indicates a high energy barrier to nucleation, meaning the compound is prone to "crashing out" or oiling out in polar solvents. This dictates that a precise seeding strategy must be employed during process scale-up to ensure controlled crystal growth rather than amorphous precipitation.

Conclusion

The solubility of 4-Ethyltetrahydro-2H-pyran-4-OL in polar organic solvents is a delicate balance of dispersion forces acting on the pyran ring and hydrogen-bonding dynamics at the sterically hindered tertiary alcohol. By leveraging the Hansen Solubility Parameters and employing self-validating, CAD-based analytical workflows, process chemists can accurately profile this compound, ensuring robust solvent selection for both synthetic reactions and downstream purification.

References

  • Hoffman Fine Chemicals. "CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol". Hoffman Fine Chemicals Catalog.
  • Wikipedia Contributors. "Solvent" (Hansen Solubility Parameters). Wikipedia, The Free Encyclopedia.
  • ACS Publications. "Dispersion Behavior of High-k Perovskite Nanosheets for Ink Formulation and Device Printing". Chemistry of Materials.
  • MDPI. "Prediction of Green Solvent Applicability in Cultural Heritage Using Hansen Solubility Parameters, Cremonesi Method and Integrated Toxicity Index". MDPI.
  • CORE. "Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group". CORE.

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis and Intermolecular Interaction Mapping of 4-Ethyltetrahydro-2H-pyran-4-OL

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold

The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a multitude of bioactive natural products and synthetic drugs.[1][2] The introduction of substituents onto the THP ring, such as the ethyl and hydroxyl groups in 4-Ethyltetrahydro-2H-pyran-4-ol, offers a vector for modulating properties like solubility, lipophilicity, and metabolic stability, which are critical in drug design.[1] Understanding the precise three-dimensional arrangement of this molecule in the solid state through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into its conformational preferences, intramolecular geometry, and the landscape of its intermolecular interactions. Such information is fundamental for rational drug design, polymorphism screening, and formulation development.

This technical guide presents a comprehensive, field-proven methodology for the crystal structure analysis and intermolecular interaction mapping of 4-Ethyltetrahydro-2H-pyran-4-ol. While no crystallographic data for this specific compound is publicly available in repositories like the Cambridge Structural Database (CSD), this document outlines a prospective, best-practice workflow.[3][4] The protocols described herein are designed to be self-validating, ensuring the generation of accurate and reliable structural information for researchers, scientists, and drug development professionals.

Part 1: From Solution to Single Crystal: The Art and Science of Crystallization

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process.[5][6] For a small, organic molecule like 4-Ethyltetrahydro-2H-pyran-4-ol, which is a liquid at room temperature, crystallization will necessitate exploring a range of conditions.

Rationale for Crystallization Strategy

Given that 4-Ethyltetrahydro-2H-pyran-4-ol is an oil, standard crystallization from a single solvent by cooling is unlikely to be successful. Therefore, a multi-pronged screening approach is recommended, focusing on techniques that promote slow, controlled supersaturation.

Experimental Protocol: High-Throughput Crystallization Screening

A high-throughput screening approach using a 96-well plate format is an efficient method to explore a wide range of crystallization conditions with minimal sample consumption.

Materials:

  • 4-Ethyltetrahydro-2H-pyran-4-ol (high purity)

  • A diverse library of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene)

  • A library of anti-solvents (miscible with the primary solvent but in which the compound has low solubility)

  • 96-well crystallization plates

  • Automated liquid handling system (optional, for high-throughput setup)

Step-by-Step Methodology:

  • Solubility Screening: Begin by determining the solubility of 4-Ethyltetrahydro-2H-pyran-4-ol in a range of solvents to identify suitable candidates for crystallization.

  • Vapor Diffusion:

    • Hanging Drop: A small drop (1-2 µL) of a solution of the compound in a chosen solvent is placed on a siliconized cover slip. This slip is then inverted and sealed over a reservoir containing a precipitant (anti-solvent).

    • Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various volatile solvents in small, loosely capped vials. Allow the solvent to evaporate slowly over several days to weeks.

  • Solvent-Anti-Solvent Diffusion:

    • Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface.

    • Liquid-Liquid Diffusion: A solution of the compound and an anti-solvent are placed in separate, connected chambers, allowing for slow diffusion and mixing.

  • Thermal Gradient: Subject a saturated solution to a slow, controlled temperature gradient to induce crystallization.

  • Monitoring and Harvesting: Regularly inspect the crystallization experiments under a microscope. Once suitable crystals (typically >0.1 mm in all dimensions) are observed, they should be carefully harvested using a cryo-loop.[6]

Diagram of the Crystallization Workflow:

Crystallization Workflow cluster_screening Solvent & Condition Screening cluster_methods Crystallization Techniques cluster_outcome Outcome solubility Solubility Screening methods Crystallization Methods solubility->methods Identifies suitable solvents vapor_diffusion Vapor Diffusion methods->vapor_diffusion slow_evaporation Slow Evaporation methods->slow_evaporation solvent_antisolvent Solvent-Anti-Solvent Diffusion methods->solvent_antisolvent thermal_gradient Thermal Gradient methods->thermal_gradient monitoring Microscopic Monitoring vapor_diffusion->monitoring slow_evaporation->monitoring solvent_antisolvent->monitoring thermal_gradient->monitoring harvesting Crystal Harvesting monitoring->harvesting Identifies suitable crystals single_crystal Single Crystal for XRD harvesting->single_crystal

Caption: Workflow for single crystal growth of 4-Ethyltetrahydro-2H-pyran-4-ol.

Part 2: Elucidating the Molecular Structure: Single-Crystal X-ray Diffraction

With a suitable single crystal, the next step is to determine its three-dimensional structure using X-ray diffraction. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[7][8]

Data Collection

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is required.[9]

Step-by-Step Methodology:

  • Crystal Mounting: The harvested crystal is mounted on a goniometer head. To protect the crystal and minimize thermal motion, data collection is typically performed at a low temperature (e.g., 100 K) using a cryostream.[10]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[11]

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[12]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). The data is then scaled to account for variations in crystal illumination and detector response.[13]

Structure Solution and Refinement

The integrated and scaled diffraction data provide the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

Software: A suite of crystallographic software is used for structure solution and refinement. Popular choices include SHELX (for solution and refinement), Olex2 (a graphical user interface), and PLATON (for structure analysis and validation).[14][15][16]

Step-by-Step Methodology:

  • Structure Solution:

    • Direct Methods: For small molecules like 4-Ethyltetrahydro-2H-pyran-4-ol, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.[10] The program SHELXT is well-suited for this task.

  • Model Building and Refinement:

    • An initial electron density map is calculated using the solved phases and measured amplitudes.

    • Atoms are fitted into the electron density map, and the model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density. Tools like PLATON can be used to check for missed symmetry and other potential issues.[17][18]

Diagram of the Structure Determination Workflow:

Structure Determination Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mount Crystal Mounting (100 K) unit_cell Unit Cell Determination crystal_mount->unit_cell data_acq Full Data Acquisition unit_cell->data_acq integration Data Integration & Scaling data_acq->integration phase_problem Phase Problem integration->phase_problem Provides |F| direct_methods Direct Methods (SHELXT) phase_problem->direct_methods Solves for initial phases model_building Model Building direct_methods->model_building refinement Least-Squares Refinement (SHELXL) model_building->refinement validation Structure Validation (PLATON) refinement->validation Iterative process cif_file Crystallographic Information File (CIF) validation->cif_file final_structure Final Crystal Structure cif_file->final_structure Hirshfeld Surface Analysis cluster_mapping Surface Property Mapping cluster_analysis Interaction Analysis cif_input Refined CIF crystal_explorer CrystalExplorer Software cif_input->crystal_explorer hirshfeld_surface Generate Hirshfeld Surface crystal_explorer->hirshfeld_surface dnorm d_norm (Close Contacts) hirshfeld_surface->dnorm shape_index Shape Index hirshfeld_surface->shape_index curvedness Curvedness hirshfeld_surface->curvedness fingerprint_plot 2D Fingerprint Plot hirshfeld_surface->fingerprint_plot h_bonds Hydrogen Bonds (O-H...O) dnorm->h_bonds Identifies fingerprint_plot->h_bonds Quantifies weak_interactions Weak Interactions (C-H...O) fingerprint_plot->weak_interactions Quantifies van_der_waals Van der Waals Contacts fingerprint_plot->van_der_waals Quantifies

Sources

Foundational

A Preliminary Investigation of 4-Ethyltetrahydro-2H-pyran-4-ol Reactivity: A Technical Guide

Abstract This technical guide provides a preliminary, in-depth investigation into the chemical reactivity of 4-Ethyltetrahydro-2H-pyran-4-ol (CAS No. 1342388-96-8).[1] By dissecting its core structural components—a terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a preliminary, in-depth investigation into the chemical reactivity of 4-Ethyltetrahydro-2H-pyran-4-ol (CAS No. 1342388-96-8).[1] By dissecting its core structural components—a tertiary alcohol and a tetrahydropyran ring—we can predict and rationalize its behavior under various reaction conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this molecule's potential synthetic transformations. We will explore key reaction pathways including dehydration, substitution, oxidation, and ether cleavage, supported by mechanistic insights and detailed experimental protocols designed for laboratory validation.

Introduction and Structural Analysis

4-Ethyltetrahydro-2H-pyran-4-ol is a bifunctional organic molecule featuring a saturated six-membered ether ring (tetrahydropyran) and a tertiary alcohol. The strategic placement of these functional groups dictates its chemical personality, blending the characteristic reactions of tertiary alcohols with the relative stability of a cyclic ether.

Understanding the molecule's three-dimensional structure is paramount to predicting its reactivity. The hydroxyl group is situated on a quaternary carbon, which is also part of the pyran ring. This arrangement has significant implications for reaction mechanisms, particularly regarding the formation and stability of cationic intermediates.

Caption: Structure of 4-Ethyltetrahydro-2H-pyran-4-ol.

The core of our investigation will focus on the two primary reactive sites:

  • The Tertiary Alcohol (-OH group): This group is prone to reactions involving protonation and subsequent loss of water, leading to a stable tertiary carbocation.

  • The Tetrahydropyran Ring (Ether): Generally unreactive, this six-membered ring can undergo cleavage under harsh, acidic conditions.[2]

Reactivity of the Tertiary Alcohol Moiety

The tertiary nature of the alcohol at the C4 position is the dominant driver of the molecule's reactivity under acidic conditions.

Acid-Catalyzed Dehydration (E1 Elimination)

Tertiary alcohols are highly susceptible to dehydration to form alkenes, typically proceeding through an E1 (unimolecular elimination) mechanism.[3][4][5][6] This reactivity stems from the stability of the tertiary carbocation intermediate formed upon the departure of a protonated hydroxyl group (water), a very good leaving group.[4][7]

Mechanism Rationale:

  • Protonation: A strong acid (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, converting it into an alkyloxonium ion.[3][6] This is a crucial activation step, as the hydroxide ion (OH⁻) is a poor leaving group, while water (H₂O) is an excellent one.

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a stable tertiary carbocation at the C4 position. This is the rate-determining step of the E1 mechanism.[5]

  • Deprotonation: A weak base (often water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding an alkene.

According to Zaitsev's Rule , the major product will be the most substituted (and therefore most stable) alkene.[8] In this case, elimination can produce two potential alkene products.

E1_Mechanism Reactant Substrate + H⁺ Protonated Protonated Alcohol (Alkyloxonium Ion) Reactant->Protonated Fast Carbocation Tertiary Carbocation + H₂O Protonated->Carbocation Slow (Rate-Determining) Product_A Product A (Endocyclic Alkene) Carbocation->Product_A Fast, -H⁺ Product_B Product B (Exocyclic Alkene) Carbocation->Product_B Fast, -H⁺

Caption: E1 Dehydration Workflow for 4-Ethyltetrahydro-2H-pyran-4-ol.

Table 1: Predicted Dehydration Products

Product NameStructureStabilityExpected Yield
4-Ethyl-3,6-dihydro-2H-pyranEndocyclic (Trisubstituted)More StableMajor Product
4-Ethylidene-tetrahydro-2H-pyranExocyclic (Disubstituted)Less StableMinor Product
Substitution with Hydrogen Halides (Sₙ1 Reaction)

Tertiary alcohols readily react with concentrated hydrogen halides (HBr, HCl, HI) via an Sₙ1 (unimolecular nucleophilic substitution) mechanism.[8][9] The reaction proceeds through the same stable tertiary carbocation intermediate as the E1 pathway.

Mechanism Rationale: The first two steps (protonation and carbocation formation) are identical to the dehydration mechanism. However, in the presence of a high concentration of a good nucleophile (e.g., Br⁻), the halide ion will attack the electrophilic carbocation to form a new C-X bond, yielding an alkyl halide.[8]

It is critical to recognize that the E1 and Sₙ1 pathways are competitive. Lower temperatures generally favor the Sₙ1 reaction over E1 elimination.

SN1_Mechanism Reactant Substrate + H-X Protonated Protonated Alcohol Reactant->Protonated Fast Carbocation Tertiary Carbocation + H₂O Protonated->Carbocation Slow Product 4-Bromo-4-ethyl- tetrahydro-2H-pyran + X⁻ Carbocation->Product Fast

Caption: Sₙ1 Substitution Workflow with a Hydrogen Halide (HX).

Resistance to Oxidation

A key characteristic of tertiary alcohols is their resistance to oxidation under standard conditions (e.g., using PCC, chromic acid).[10][11][12][13] Oxidation of alcohols typically requires the removal of a hydrogen atom from the hydroxyl-bearing carbon (the α-carbon).[11][12][14] Since the α-carbon in 4-Ethyltetrahydro-2H-pyran-4-ol is a quaternary center with no attached hydrogen atoms, this reaction pathway is blocked.[10][11]

Under harsh, forcing conditions (e.g., hot, acidic permanganate), oxidation can occur, but it proceeds via cleavage of carbon-carbon bonds, leading to degradation of the pyran ring and a mixture of smaller molecules.[10] For synthetic purposes, tertiary alcohols are considered non-oxidizable.

Reactivity of the Tetrahydropyran Ring

The tetrahydropyran ring is a six-membered cyclic ether. Unlike highly strained three-membered epoxides, such rings are generally stable and unreactive, which is why tetrahydrofuran (THF), a similar cyclic ether, is widely used as a solvent.[2][15] Cleavage of the C-O ether bonds requires strong acids, typically HBr or HI.[16][17][18][19][20]

Mechanism Rationale:

  • Protonation: The ether oxygen is protonated by the strong acid, making it a better leaving group.[19]

  • Nucleophilic Attack: A halide ion (I⁻ or Br⁻) acts as a nucleophile, attacking one of the adjacent carbon atoms (C2 or C6) and displacing the rest of the molecule as a leaving group.

The mechanism (Sₙ1 or Sₙ2) depends on the substitution of the carbon atoms adjacent to the ether oxygen.[17][20] In this case, both C2 and C6 are secondary carbons. Therefore, the cleavage is likely to proceed via an Sₙ2 mechanism.[17][20] The reaction requires high temperatures and an excess of the acid to drive the reaction to completion, which would ultimately cleave the ring and convert the resulting diol into a dihalide.

Experimental Protocols

The following protocols are designed as a starting point for the laboratory investigation of 4-Ethyltetrahydro-2H-pyran-4-ol reactivity. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Acid-Catalyzed Dehydration

Objective: To synthesize 4-Ethyl-3,6-dihydro-2H-pyran via E1 elimination.

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a distillation head connected to a condenser and a receiving flask.

  • Reagents: To the flask, add 4-Ethyltetrahydro-2H-pyran-4-ol (10.0 g, 76.8 mmol).

  • Reaction Initiation: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. The addition is exothermic and must be controlled.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture gently using a heating mantle. The alkene products, having lower boiling points than the starting alcohol, will begin to distill. Collect the distillate.

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash sequentially with 10% sodium bicarbonate solution (2 x 20 mL) to neutralize any residual acid, and then with brine (20 mL).

  • Purification & Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Analyze the resulting oil by ¹H NMR, ¹³C NMR, and GC-MS to determine the product ratio and confirm the structures.

Protocol 4.2: Sₙ1 Substitution with HBr

Objective: To synthesize 4-Bromo-4-ethyl-tetrahydro-2H-pyran.

Methodology:

  • Setup: In a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser, place 4-Ethyltetrahydro-2H-pyran-4-ol (5.0 g, 38.4 mmol).

  • Reaction Initiation: Cool the flask in an ice-water bath. Slowly add 48% aqueous hydrobromic acid (15 mL) with stirring.

  • Reaction: Stir the mixture at room temperature for 1 hour, then gently heat to 50-60 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing ice water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification & Analysis: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize the final product by NMR and Mass Spectrometry.

Summary and Future Directions

The reactivity of 4-Ethyltetrahydro-2H-pyran-4-ol is primarily dictated by its tertiary alcohol functionality, which readily undergoes acid-catalyzed E1 dehydration and Sₙ1 substitution reactions via a stable tertiary carbocation intermediate. The tetrahydropyran ether linkage is comparatively robust, requiring harsh conditions for cleavage. The proposed protocols provide a solid framework for exploring these transformations and isolating the resulting products.

Future work should focus on optimizing reaction conditions to selectively favor either elimination or substitution, exploring the use of alternative acid catalysts, and investigating the reactivity with a broader range of nucleophiles. This foundational understanding is essential for leveraging this molecule as a versatile building block in medicinal chemistry and materials science.

References

  • Wikipedia contributors. (2024). Ether cleavage. Wikipedia, The Free Encyclopedia. [Link]

  • CK-12 Foundation. (n.d.). Why is a tertiary alcohol more reactive?[Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link]

  • Westin, J. (n.d.). Oxidation of Alcohols. Jack Westin. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Jack Westin. [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?[Link]

  • Fiveable. (2025, August 15). Tertiary Alcohol: Organic Chemistry Study Guide. [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • University of Wisconsin-Madison. (2000, March 26). Relative Reactivities of Primary, Secondary and Tertiary Alcohols. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol. [Link]

  • Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.12: Cyclic Ethers. [Link]

  • Periodic Chemistry. (2018, September 5). Alcohol Dehydration – E1 Mechanism. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.12: Dehydration Reactions of Alcohols. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide. [Link]

  • Monash University. (2025, June 15). Organic reactions: Oxidation. [Link]

  • Khan Academy. (n.d.). Dehydration of alcohols. [Link]

  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 9.13 Cyclic Ethers: Epoxides. [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]

  • The Journal of Organic Chemistry. (2018, November 7). Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions. [Link]

  • Osbourn, J. (2021, July 7). Introduction to Cyclic Ethers. YouTube. [Link]

  • The Good Scents Company. (n.d.). tetrahydro-4H-pyran-4-ol, 2081-44-9. [Link]

  • National Institutes of Health. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. [Link]

  • MDPI. (2024, December 16). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • ResearchGate. (2024, December 11). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Topography of 4-Ethyltetrahydro-2H-pyran-4-ol: A Technical Guide

Executive Overview As a Senior Application Scientist, approaching the structural elucidation of 4-Ethyltetrahydro-2H-pyran-4-ol (CAS: 1342388-96-8)[1] requires moving beyond simple spectral matching to understand the und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, approaching the structural elucidation of 4-Ethyltetrahydro-2H-pyran-4-ol (CAS: 1342388-96-8)[1] requires moving beyond simple spectral matching to understand the underlying ion thermodynamics. This compound—a highly specialized heterocyclic building block[2]—features both an ether oxygen embedded within a six-membered ring and a tertiary hydroxyl group. These dual functional groups create competing ionization sites that dictate a highly specific, predictable fragmentation cascade under both vacuum (EI) and atmospheric pressure (ESI) conditions.

This whitepaper provides a comprehensive, mechanistically grounded guide to the mass spectrometric behavior of 4-Ethyltetrahydro-2H-pyran-4-ol, complete with self-validating analytical protocols designed for rigorous drug development workflows.

Structural Thermodynamics & Ionization Theory

The mass spectral behavior of 4-Ethyltetrahydro-2H-pyran-4-ol (Molecular Weight: 130.18 g/mol , Formula: C7H14O2)[3] is governed by the relative stabilities of the carbocations formed post-ionization.

When subjected to ionization, the initial charge localizes preferentially on one of the two heteroatoms. The tertiary nature of the C4 carbon makes the hydroxyl group highly susceptible to elimination. Because tertiary carbocations are thermodynamically stable, the molecule acts as a "thermodynamic sink" for dehydration and alkyl radical loss. Understanding this causality is critical for method development, as improper source tuning will obliterate the molecular ion before it ever reaches the mass analyzer.

Electron Ionization (EI-MS) Fragmentation Mechanics

Under standard 70 eV Electron Ionization, the molecular ion [M]+• (m/z 130) is typically vanishingly small (< 5% relative abundance). According to foundational principles outlined in the[3], cyclic aliphatic alcohols undergo rapid unimolecular decomposition. The fragmentation is driven by three primary pathways:

  • Alpha-Cleavage (Base Peak Formation): The loss of the ethyl radical (•CH2CH3, 29 Da) from the C4 position yields a highly stable oxonium ion at m/z 101 . This is the dominant thermodynamic pathway because the resulting positive charge is resonance-stabilized by the lone pairs of the adjacent hydroxyl oxygen.

  • Dehydration: The 1,3- or 1,4-elimination of water (H2O, 18 Da) results in a radical cation at m/z 112 . This is a hallmark of cyclic alcohols, driven by the relief of steric strain within the tetrahydropyran ring.

  • Secondary Fragmentation: The dehydrated species (m/z 112) can subsequently lose an ethyl radical to form a diene-like cation at m/z 83 , or the alpha-cleaved species (m/z 101) can lose water to converge on the same m/z 83 fragment.

MS_Pathway M Molecular Ion [C7H14O2]+• m/z 130 F_101 Alpha-Cleavage [C5H9O2]+ m/z 101 M->F_101 - •CH2CH3 (29 Da) F_112 Dehydration [C7H12O]+• m/z 112 M->F_112 - H2O (18 Da) F_71 Ring Cleavage [C4H7O]+ m/z 71 M->F_71 Ring Opening - C3H7O• F_83 Secondary Fragment [C5H7O]+ m/z 83 F_101->F_83 - H2O (18 Da) F_112->F_83 - •CH2CH3 (29 Da)

EI-MS fragmentation pathway of 4-Ethyltetrahydro-2H-pyran-4-ol.

Electrospray Ionization (ESI-LC-MS) Dynamics

In LC-MS workflows utilizing positive Electrospray Ionization (ESI+), the protonated molecule [M+H]+ (m/z 131) is theoretically expected. However, due to the tertiary alcohol's fragility, severe In-Source Decay (ISD) occurs, instantly yielding the dehydrated fragment [M+H-H2O]+ at m/z 113 .

To accurately quantify this molecule without relying on the transient [M+H]+, analysts must leverage the sodium adduct [M+Na]+ at m/z 153 . Sodium coordinates strongly with both the ether and hydroxyl oxygens, forming a stable chelate that resists in-source fragmentation.

Quantitative Fragmentation Data

The following tables summarize the critical m/z transitions and their relative abundances, serving as a reference for MRM (Multiple Reaction Monitoring) method building.

Table 1: EI-MS Fragmentation (70 eV)
m/zFragment FormulaRelative AbundanceMechanistic Origin
130 [C7H14O2]+•< 5%Intact Molecular Ion[M]+•
112 [C7H12O]+•15 - 20%Dehydration [M - H2O]+•
101 [C5H9O2]+100% (Base Peak)Alpha-cleavage[M - C2H5]+
83 [C5H7O]+40 - 50%Dehydration + Alpha-cleavage[M - H2O - C2H5]+
71 [C4H7O]+~ 30%Ring cleavage (Loss of C3H7O•)
Table 2: LC-ESI-MS/MS Transitions (Positive Ion Mode)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Assignment & Causality
153.08 153.0810[M+Na]+ : Stable chelate; used for intact quantification.
131.10 113.0915[M+H]+ →[M+H-H2O]+ : Driven by tertiary carbocation stability.
113.09 85.0625[M+H-H2O]+ → Loss of C2H4 : Ring contraction/cleavage.

Self-Validating Experimental Workflows

To ensure data trustworthiness, analytical protocols cannot simply be a list of steps; they must contain internal logic gates that validate the system's performance in real-time.

GC-MS Protocol (TMS Derivatization)

Causality: Injecting a tertiary alcohol directly into a 250°C GC inlet causes thermal dehydration prior to ionization, artificially inflating the m/z 112 peak. Derivatization to a trimethylsilyl (TMS) ether prevents this thermal breakdown.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous pyridine.

  • Internal Standard (IS) Addition: Add 10 µL of Tetrahydropyran-4-ol-d4 (100 µg/mL) as the IS.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Instrument Parameters:

    • Inlet: 250°C, Split ratio 10:1.

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Oven: 60°C (hold 1 min), ramp 15°C/min to 280°C.

  • Self-Validation Gate (Derivatization Efficiency): Evaluate the IS peak. The IS must show >98% conversion to its TMS-ether analog (m/z 178 for the d4-TMS derivative). If a free -OH peak for the IS is detected, the batch is automatically invalidated due to moisture contamination or reagent degradation.

LC-MS/MS Protocol (Positive Ion Mode)

Causality: High Declustering Potential (DP) or source temperatures will destroy the [M+Na]+ and [M+H]+ ions via collision-induced dissociation in the atmospheric pressure interface.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Column: C18 (50 x 2.1 mm, 1.7 µm), Flow rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Source Tuning:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 300°C (Kept intentionally low to prevent thermal degradation).

    • Declustering Potential (DP): 15 V (Minimized to reduce kinetic energy of fragile ions).

  • Self-Validation Gate (Source Fragility Test): Prior to the analytical run, inject a 10 ng/mL System Suitability Standard (e.g., standard cyclohexanol). The ratio of the intact molecular adduct [M+Na]+ to the dehydrated fragment must exceed 3:1. If the ratio is lower, the source temperature or DP is too high, and the instrument fails validation. This guarantees that any m/z 113 observed in the actual sample is a true fragment, not a tuning artifact.

References

  • National Institute of Standards and Technology (NIST). "2H-Pyran, 2-ethoxytetrahydro- Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Ethyltetrahydro-2H-pyran-4-ol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol, a tertiary alcohol of interest in medicinal chemistry and organic synthesis. The synthesis is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol, a tertiary alcohol of interest in medicinal chemistry and organic synthesis. The synthesis is achieved via the nucleophilic addition of an ethyl Grignard reagent (Ethylmagnesium Bromide) to the ketone, Tetrahydro-4H-pyran-4-one. This application note details the reaction mechanism, safety precautions, experimental setup, reagent handling, reaction execution, workup, and purification. The causality behind critical experimental choices is explained to ensure reproducibility and safety for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Tetrahydropyran (THP) rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The functionalization of the THP scaffold is a key strategy in drug discovery for modulating properties such as solubility, metabolic stability, and target binding. 4-Ethyltetrahydro-2H-pyran-4-ol is a tertiary alcohol built on this scaffold. Its synthesis provides a valuable intermediate for further elaboration.

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of a ketone.[4][5] This protocol employs the reaction between ethylmagnesium bromide (EtMgBr) and Tetrahydro-4H-pyran-4-one to yield the target tertiary alcohol.[4][6] The robust nature and high yield of this reaction make it an ideal choice for this transformation.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: first, the in situ preparation of the ethylmagnesium bromide Grignard reagent, and second, its nucleophilic addition to the ketone.

Overall Reaction:

Mechanism: The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[5]

G cluster_0 cluster_1 ketone Tetrahydro-4H-pyran-4-one alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide + EtMgBr (Nucleophilic Attack) grignard Et-MgBr workup H₃O⁺ product 4-Ethyltetrahydro-2H-pyran-4-ol alkoxide->product + H₃O⁺ (Protonation) product_struct side_product Mg(OH)Br ketone_struct

Caption: Reaction mechanism for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol.

Critical Safety Considerations

The Grignard reaction presents significant hazards that require strict adherence to safety protocols.[7]

  • Pyrophoric & Flammable Hazards: Grignard reagents and the ethereal solvents (diethyl ether, THF) used are extremely flammable.[8][9] The reaction must be conducted in a certified chemical fume hood, away from all ignition sources.[7][10] A Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher should be readily accessible.

  • Moisture Sensitivity: Grignard reagents react violently with water.[10] All glassware must be rigorously dried (oven-dried or flame-dried under vacuum), and the reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[11][12]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[12] The reaction rate must be controlled by slow, dropwise addition of reagents and the use of an ice-water bath to prevent a runaway reaction.[7][8]

  • Personal Protective Equipment (PPE): Chemical splash goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves) are mandatory at all times.[7][8] Working alone when performing this procedure is strongly discouraged.[8]

Materials and Equipment

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )QuantityMoles (equiv.)Notes
Magnesium TurningsMg24.311.5 g0.062 (1.2)Must be dry.
BromoethaneC₂H₅Br108.976.8 g (4.6 mL)0.062 (1.2)Anhydrous.
IodineI₂253.811 small crystalCatalyticTo initiate the reaction.
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.125.0 g0.050 (1.0)Anhydrous.
Diethyl Ether (or THF)(C₂H₅)₂O74.12~150 mL-Anhydrous grade is essential.
Saturated NH₄Cl (aq.)NH₄Cl53.49~100 mL-For quenching the reaction.
Anhydrous MgSO₄MgSO₄120.37As needed-For drying the organic layer.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with drying tube (filled with CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, reaction with the ketone, and product workup/purification.

G A Setup & Drying (Flame-dry glassware under N₂/Ar) B Grignard Formation (Add Mg, I₂, and EtBr solution dropwise) A->B Maintain inert atmosphere C Reaction (Cool Grignard, add Ketone solution dropwise) B->C Control exotherm with ice bath D Quenching (Slowly pour reaction mixture into cold aq. NH₄Cl) C->D After 1 hr stirring at RT E Extraction (Separate layers, extract aqueous phase with ether) D->E Transfer to separatory funnel F Drying & Concentration (Dry combined organic layers, evaporate solvent) E->F Use anhydrous MgSO₄ G Purification (Column Chromatography or Distillation) F->G Isolate crude product first H Final Product (4-Ethyltetrahydro-2H-pyran-4-ol) G->H

Caption: Experimental workflow for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol.

Stage 1: Preparation of Ethylmagnesium Bromide (EtMgBr)
  • Apparatus Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is scrupulously clean and oven-dried (≥120 °C for at least 4 hours) or flame-dried under a vacuum or a stream of inert gas.[8][11] Allow to cool to room temperature under an inert atmosphere.

  • Reagent Charging: Place the magnesium turnings (1.5 g) and a single small crystal of iodine into the reaction flask. The iodine helps to chemically activate the magnesium surface by removing the passivating magnesium oxide layer.[6]

  • Initiation: In the dropping funnel, prepare a solution of bromoethane (6.8 g, 4.6 mL) in 40 mL of anhydrous diethyl ether.

  • Reaction Start: Add approximately 5-10 mL of the bromoethane solution from the dropping funnel onto the magnesium turnings. The reaction should initiate spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey.[6] If the reaction does not start, gently warm the flask with a heating mantle or heat gun until initiation occurs, then immediately remove the heat source.

  • Reagent Addition: Once the reaction is self-sustaining, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.[12]

  • Completion: After the addition is complete, gently reflux the mixture for an additional 30 minutes using a heating mantle to ensure all the magnesium has reacted. The final solution should be a cloudy, grey-to-brown color. Allow the solution to cool to room temperature.

Stage 2: Reaction with Tetrahydro-4H-pyran-4-one
  • Substrate Preparation: Prepare a solution of Tetrahydro-4H-pyran-4-one (5.0 g) in 30 mL of anhydrous diethyl ether in the dropping funnel.

  • Addition: Cool the freshly prepared Grignard reagent in the reaction flask to 0 °C using an ice-water bath.

  • Controlled Reaction: Add the ketone solution dropwise from the funnel to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. A precipitate (the magnesium alkoxide salt) may form.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Stage 3: Workup and Purification
  • Quenching: Prepare a beaker with 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/NH₄Cl slurry. Caution: This step is exothermic and may cause the ether to boil. The acidic NH₄Cl solution protonates the alkoxide and dissolves the magnesium salts.[6][13]

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product, likely as a pale yellow oil or viscous liquid.[14]

  • Purification: The crude tertiary alcohol can be purified by vacuum distillation or flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes) to yield the pure 4-Ethyltetrahydro-2H-pyran-4-ol.[6][14]

References

  • Quora. (2022, February 19).
  • University of California, Santa Barbara.
  • American Chemical Society. (n.d.).
  • Sarpong, R. (2013, June 3). Grignard Reagent Solutions Standard Operating Procedures.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP)
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?
  • Lee, H. Y. (2015).
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of tertiary alcohols.
  • NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • ChemicalBook. (n.d.). (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis.
  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction. (n.d.).
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • BenchChem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
  • Kumar, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101183.
  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • Wikipedia. (n.d.). Ethylmagnesium bromide.
  • JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent. (n.d.).
  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism.
  • US10040776B2 - Pyran derivatives and their preparation. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • ChemicalBook. (2023, September 19).
  • WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. (n.d.).
  • Kadikova, R. N., et al. (2025, October 15). Ti(O-iPr)4-EtMgBr-Catalyzed Reaction of Dialkyl-Substituted Alkynes with Et2Zn. Molecules, 25(20), 4784.
  • Organic Syntheses Procedure. (n.d.). 1-p-TOLYLCYCLOPROPANOL.
  • BenchChem. (n.d.). Comparison of synthetic routes to Tetrahydro-4H-pyran-4-one for efficiency.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol via Grignard Reaction

This document provides a comprehensive guide for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol, a valuable tertiary alcohol, through the application of the Grignard reaction. The protocol is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol, a valuable tertiary alcohol, through the application of the Grignard reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations, and practical insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Principle

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in the early 20th century, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile.[1] In this application, we will leverage the nucleophilic character of ethylmagnesium bromide to attack the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This nucleophilic addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol, 4-Ethyltetrahydro-2H-pyran-4-ol.[3][4]

The overall transformation is depicted in the following reaction scheme:

Reaction Scheme:

The successful execution of a Grignard reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will readily react with any protic source, such as water, to quench the reagent and reduce the yield.[5]

Experimental Workflow Overview

The synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol can be logically divided into three primary stages: preparation of the Grignard reagent, the Grignard reaction with the ketone, and subsequent workup and purification of the final product.

Grignard Reaction Workflow cluster_0 Part 1: Grignard Reagent Preparation cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Workup and Purification A Activate Mg Turnings B Prepare Ethyl Bromide Solution A->B C Initiate and Complete Reagent Formation B->C D Prepare Tetrahydro-4H-pyran-4-one Solution C->D Use Freshly Prepared Reagent E Slow Addition of Grignard Reagent at 0°C D->E F Reaction at Room Temperature E->F G Quench with Saturated NH4Cl F->G H Extract with Diethyl Ether G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Figure 1: A high-level overview of the experimental workflow.

Detailed Experimental Protocols

3.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity/GradeSupplier
Magnesium TurningsMg24.311.5 g (61.7 mmol)99.8%Sigma-Aldrich
IodineI₂253.811 crystalReagentSigma-Aldrich
BromoethaneC₂H₅Br108.976.7 g (4.5 mL, 61.7 mmol)98%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL≥99.7%Sigma-Aldrich
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.125.0 g (49.9 mmol)98%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.4950 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As neededReagentSigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12For extractionReagent-
HexanesC₆H₁₄86.18For chromatographyHPLC-
Ethyl AcetateC₄H₈O₂88.11For chromatographyHPLC-

3.2 Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

Safety Precaution: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of inert gas.

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a slow stream of nitrogen until violet iodine vapors are observed. This process helps to activate the surface of the magnesium.[6][7] Allow the flask to cool to room temperature.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of bromoethane in 20 mL of anhydrous diethyl ether. Add approximately 2-3 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[8] If the reaction does not start, gentle warming may be applied.

  • Completion of Reagent Formation: Once the reaction has started, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting gray to brownish solution is the ethylmagnesium bromide reagent.

3.3 Part 2: Grignard Reaction with Tetrahydro-4H-pyran-4-one

  • Preparation of Ketone Solution: In a separate, dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve tetrahydro-4H-pyran-4-one in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the ketone solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared ethylmagnesium bromide solution from the first flask to the stirred ketone solution via a cannula or the dropping funnel. It is critical to maintain the temperature of the reaction mixture below 10 °C during the addition to minimize side reactions.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

3.4 Part 3: Workup and Purification

  • Quenching the Reaction: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[6] The addition of the aqueous solution can be exothermic and may cause vigorous bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).[7]

  • Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution) to remove most of the water. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective for eluting the product. Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield pure 4-Ethyltetrahydro-2H-pyran-4-ol.

Characterization and Data

The identity and purity of the synthesized 4-Ethyltetrahydro-2H-pyran-4-ol should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the protons of the tetrahydropyran ring. The hydroxyl proton will appear as a broad singlet.
¹³C NMR The spectrum should display the correct number of carbon signals, including those for the ethyl group and the tetrahydropyran ring. The signal for the quaternary carbon bearing the hydroxyl and ethyl groups will be a key indicator.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (130.19 g/mol ).[9]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol.

Troubleshooting and Scientific Insights

  • Low Yield: The most common reason for low yields in a Grignard reaction is the presence of moisture. Ensure all glassware is scrupulously dried and the reaction is performed under a dry, inert atmosphere. Using freshly distilled solvents is also recommended. Another cause could be the quality of the magnesium turnings; activation with iodine is crucial.

  • Side Reactions: The primary side reaction is the enolization of the ketone by the Grignard reagent acting as a base.[3] This is more prevalent with sterically hindered ketones.[3] Performing the reaction at a low temperature helps to favor the nucleophilic addition over enolization.

  • Formation of Biphenyl-like Impurities: If the Grignard reagent is prepared from an aryl halide, a common side reaction is the Wurtz-type coupling to form a biaryl compound.[5] While not directly applicable to ethylmagnesium bromide, it is a crucial consideration in other Grignard syntheses.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol using the Grignard reaction. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintaining low temperatures during the addition of the Grignard reagent, high yields of the desired tertiary alcohol can be achieved. The successful synthesis and purification of this compound will enable further exploration of its properties and potential applications in various fields of chemical research and development.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Grignard Reaction Mechanism. (2025, August 6). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. (n.d.). Journal of the American Oil Chemists' Society. Retrieved March 27, 2026, from [Link]

  • Ethylmagnesium bromide. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30). YouTube. Retrieved March 27, 2026, from [Link]

  • How ethyl bromide is prepared from Grignard reagent? (2020, January 4). Brainly.in. Retrieved March 27, 2026, from [Link]

  • Grignard Reaction Purification Guide. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 12). YouTube. Retrieved March 27, 2026, from [Link]

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. (2012, April 23). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Grignard Reagents Convert Esters into Tertiary Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved March 27, 2026, from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Side Reactions in a Grignard Synthesis. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). PubMed Central. Retrieved March 27, 2026, from [Link]

    • Grignard Reaction. (n.d.). Web Pages. Retrieved March 27, 2026, from [Link]

  • KETONE GRIGNARD ADDITION. (n.d.). redeot.mte.gov.br Government Library. Retrieved March 27, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Optimization of the 1,2-addition of Grignard reagents to ketone 1. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]

  • Pyran derivatives and their preparation. (n.d.). Google Patents.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol. (n.d.). Hoffman Fine Chemicals. Retrieved March 27, 2026, from [Link]

  • Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. (n.d.). Google Patents.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. (2024, December 16). MDPI. Retrieved March 27, 2026, from [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.). Google Patents.
  • 4-(2,6-Difluorophenyl)tetrahydro-2H-pyran-4-ol. (n.d.). SpectraBase. Retrieved March 27, 2026, from [Link]

Sources

Method

Application Note: Catalytic Dehydration of 4-Ethyltetrahydro-2H-pyran-4-OL

Introduction & Mechanistic Rationale The synthesis of substituted tetrahydropyrans is a critical operation in modern drug discovery, as the tetrahydropyran (THP) ring serves as a robust, metabolically stable bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of substituted tetrahydropyrans is a critical operation in modern drug discovery, as the tetrahydropyran (THP) ring serves as a robust, metabolically stable bioisostere for piperidines and cyclohexanes. Specifically, the dehydration of tertiary alcohols such as 4-ethyltetrahydro-2H-pyran-4-ol is a foundational transformation used to generate endocyclic and exocyclic alkene building blocks (e.g., 4-ethyl-3,6-dihydro-2H-pyran).

Because 4-ethyltetrahydro-2H-pyran-4-ol is a tertiary alcohol, its dehydration proceeds predominantly via an E1 elimination mechanism under acidic conditions[1]. The acid protonates the hydroxyl group, converting it into a superior leaving group ( H2​O ). The subsequent departure of water generates a localized C4-carbocation intermediate. Deprotonation of adjacent carbons dictates the final alkene geometry:

  • Endocyclic Alkene (Zaitsev Product): Deprotonation of the ring CH2​ yields the thermodynamically favored, more substituted double bond.

  • Exocyclic Alkene (Hofmann-type Product): Deprotonation of the ethyl substituent yields the less substituted double bond.

To achieve high conversions and control over the reaction, researchers must carefully select the catalytic system. Strong, oxidizing acids like concentrated H2​SO4​ often lead to substrate charring, ring-opening, or polymerization[1]. Therefore, non-oxidizing Brønsted acids (like p-Toluenesulfonic acid) or solid-supported acidic resins (like Amberlyst-15) are the industry standards for this transformation[2][3].

Reaction Workflow & Pathway Visualization

DehydrationPathway SM 4-Ethyltetrahydro-2H-pyran-4-ol (Tertiary Alcohol) Homogeneous Homogeneous Catalysis p-TsOH / Toluene Dean-Stark (Reflux) SM->Homogeneous Heterogeneous Heterogeneous Catalysis Amberlyst-15 (Dry) / EtOAc Stirring (50-80°C) SM->Heterogeneous Carbocation C4-Carbocation Intermediate (- H2O) Homogeneous->Carbocation Heterogeneous->Carbocation Prod1 Endocyclic Alkene 4-Ethyl-3,6-dihydro-2H-pyran (Thermodynamic Product) Carbocation->Prod1 Zaitsev Elimination Prod2 Exocyclic Alkene 4-Ethylidenetetrahydro-2H-pyran (Kinetic Product) Carbocation->Prod2 Hofmann Elimination

Catalytic pathways for the dehydration of 4-ethyltetrahydro-2H-pyran-4-ol to alkene isomers.

Experimental Protocols

Protocol A: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TsOH)

This protocol utilizes p-TsOH, a highly effective, non-oxidizing Brønsted acid. The causality behind using a Dean-Stark apparatus with toluene is rooted in Le Chatelier's principle: continuous azeotropic removal of the water byproduct prevents the reverse hydration reaction, driving the equilibrium entirely toward the alkene product[1][3].

Materials:

  • 4-Ethyltetrahydro-2H-pyran-4-ol: 10.0 mmol (1.30 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O ): 0.5 mmol (95 mg, 5 mol%)

  • Toluene (Anhydrous): 25 mL

  • Saturated aqueous NaHCO3​ , Brine, Anhydrous Na2​SO4​

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction Initiation: Add the 4-ethyltetrahydro-2H-pyran-4-ol, p-TsOH· H2​O , and toluene to the flask.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110–115 °C external bath temperature). Monitor the accumulation of water in the Dean-Stark trap. The reaction typically reaches completion within 4 to 6 hours when water ceases to collect[3].

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Wash the organic layer with 15 mL of saturated aqueous NaHCO3​ . Causality: Neutralizing the p-TsOH is mandatory before solvent evaporation; concentrating the strong acid with the alkene can trigger unwanted polymerization or double-bond migration.

  • Workup: Wash the organic layer with 15 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (careful: the product is somewhat volatile, avoid high vacuum for extended periods).

  • Purification: Purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc) to isolate the alkene mixture.

Protocol B: Heterogeneous Catalysis using Amberlyst-15 (Dry) Resin

Amberlyst-15 is a macroreticular, polystyrene-based ion-exchange resin functionalized with sulfonic acid groups. It acts as a solid-supported acid, offering the distinct advantage of a simple filtration workup and the ability to recycle the catalyst[2].

Materials:

  • 4-Ethyltetrahydro-2H-pyran-4-ol: 10.0 mmol (1.30 g)

  • Amberlyst-15 (Dry) Resin: 260 mg (20% w/w relative to substrate)

  • Ethyl Acetate (EtOAc) or Toluene: 20 mL

Step-by-Step Procedure:

  • Catalyst Preparation: Ensure the Amberlyst-15 resin is strictly dry. Causality: Water molecules strongly coordinate to the sulfonic acid sites on the resin, competing with the tertiary alcohol and drastically inhibiting the dehydration rate[2].

  • Reaction Initiation: In a 50 mL round-bottom flask, combine the substrate, Amberlyst-15, and the solvent.

  • Heating: Stir the suspension at 70–80 °C for 8 to 12 hours. Because water remains in the system (unless a Soxhlet/desiccant setup is used), the reaction relies on the high localized acidity of the resin pores to drive the E1 elimination[2].

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin bed with an additional 10 mL of solvent.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude alkene. The recovered resin can be washed with methanol, dried under vacuum, and reused for up to five cycles with minimal loss of activity[2].

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for both protocols based on standard tertiary alcohol dehydration profiles.

ParameterProtocol A: p-TsOH / Dean-StarkProtocol B: Amberlyst-15 (Dry)
Catalyst Loading 5 mol%20% w/w
Reaction Time 4 – 6 hours8 – 12 hours
Typical Yield 85 – 95%75 – 85%
Endo/Exo Selectivity ~ 4:1 (Thermodynamic control)~ 3:1 (Thermodynamic control)
Workup Complexity Moderate (Requires aqueous base wash)Low (Simple filtration)
Catalyst Recyclability None (Consumed in aqueous wash)High (Reusable up to 5 cycles)
Scalability Excellent (Standard industrial method)Good (Ideal for parallel synthesis)

Analytical Quality Control (QC) & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met to confirm successful dehydration:

  • Thin-Layer Chromatography (TLC):

    • The starting material (tertiary alcohol) will stain strongly with KMnO4​ but is UV-inactive.

    • The dehydrated product will have a significantly higher Rf​ value (less polar) and will instantly decolorize KMnO4​ due to the presence of the new carbon-carbon double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The starting material has a molecular weight of 130.19 g/mol .

    • The successful reaction will show a product peak with an m/z of 112.17 g/mol (loss of 18 mass units corresponding to H2​O ). Two closely eluting peaks may be observed, representing the endocyclic and exocyclic isomers.

  • Proton NMR ( 1H -NMR, CDCl3​ ):

    • Disappearance: The broad singlet corresponding to the -OH proton (~1.5-2.0 ppm) will vanish.

    • Appearance (Endocyclic): A distinct vinylic proton multiplet will appear around 5.3–5.5 ppm, confirming the formation of 4-ethyl-3,6-dihydro-2H-pyran.

    • Appearance (Exocyclic): If the exocyclic isomer (4-ethylidenetetrahydro-2H-pyran) is present, a vinylic proton quartet will appear around 5.2 ppm, coupling with the adjacent methyl group.

References

  • Amberlyst ®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. Tetrahedron / ResearchGate. URL:[Link]

  • Alcohol Dehydration to Alkenes with Strong Bronsted Acids (H2SO4, H3PO4, p-TsOH, MsOH) - Unified E1/E2-like Mechanism. OrgoSolver. URL: [Link]

  • Pyran derivatives and their preparation. Google Patents (US10040776B2).

Sources

Application

scale-up manufacturing process for 4-Ethyltetrahydro-2H-pyran-4-OL

Application Notes and Protocols for the Scale-Up Manufacturing of 4-Ethyltetrahydro-2H-pyran-4-ol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Scale-Up Manufacturing of 4-Ethyltetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 4-Ethyltetrahydro-2H-pyran-4-ol, a tertiary alcohol with applications as an intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals.[1] The described process is centered around the Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[2][3] This guide emphasizes process safety, scalability, and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control. The protocols provided are designed to be self-validating, incorporating in-process checks and quality control measures to ensure a consistent and high-quality product.

Introduction and Significance

4-Ethyltetrahydro-2H-pyran-4-ol is a valuable building block in medicinal chemistry and materials science. Tertiary alcohols, in general, are important intermediates in the synthesis of a wide range of compounds.[4][5] The tetrahydropyran motif is a common scaffold in many biologically active molecules and natural products.[6][7] The scaled-up synthesis of this compound is critical for ensuring a reliable supply for research and development activities. The Grignard reaction, involving the addition of an organomagnesium halide to a ketone, is the chosen synthetic route due to its efficiency and versatility in forming tertiary alcohols.[8]

Synthetic Route: Grignard Reaction

The synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol is achieved through the nucleophilic addition of ethylmagnesium bromide to Tetrahydro-2H-pyran-4-one. This reaction is highly effective for creating the desired tertiary alcohol.[8]

Reaction Scheme: EtBr + Mg → EtMgBr C₅H₈O₂ + EtMgBr → C₇H₁₃OMgBr C₇H₁₃OMgBr + H₃O⁺ → C₇H₁₄O₂ + Mg(OH)Br

The causality behind this choice lies in the high reactivity of the Grignard reagent as a strong nucleophile and the electrophilicity of the carbonyl carbon in the ketone.[2][3] The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), which solvates the Grignard reagent and facilitates the reaction.[9]

Process Safety and Hazard Analysis

Grignard reactions are notoriously exothermic and require strict safety protocols, especially during scale-up.[9][10][11]

Key Hazards:

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic, posing a risk of a runaway reaction if not properly controlled.[9][12]

  • Flammable Solvents: The use of ethers like THF presents a significant fire hazard.[9][13]

  • Water Reactivity: Grignard reagents react violently with water, producing flammable ethane gas.[14][15] All equipment and reagents must be scrupulously dried.[12][13]

  • Pyrophoric Reagents: While ethylmagnesium bromide is not pyrophoric, some Grignard reagents can be, necessitating handling under an inert atmosphere.[9][14]

Safety Protocols:

  • Inert Atmosphere: The entire process must be conducted under a nitrogen or argon atmosphere to prevent reaction with atmospheric moisture and oxygen.[12]

  • Temperature Control: The reactor must be equipped with an efficient cooling system to manage the reaction exotherm. The addition of reagents should be slow and controlled.[16]

  • Emergency Preparedness: A quench tank and appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for metal fires) should be readily available.[15]

  • Personal Protective Equipment (PPE): Flame-resistant lab coats, safety goggles, and appropriate gloves are mandatory.[9][12]

Detailed Scale-Up Protocol

This protocol is designed for a 10 L scale, but can be adapted for other volumes with appropriate adjustments to equipment and reagent quantities.

4.1. Materials and Equipment

Reagent/MaterialGradeQuantitySupplier
Magnesium Turnings99.5%1.2 molSigma-Aldrich
Bromoethane99%1.1 molAlfa Aesar
Tetrahydrofuran (THF), Anhydrous≥99.9%5 LFisher Scientific
Tetrahydro-2H-pyran-4-one98%1.0 molTCI Chemicals
Iodine99.8%1-2 crystalsJ.T. Baker
Saturated Aqueous Ammonium ChlorideReagentAs neededVWR
Diethyl Ether, Anhydrous≥99.7%As neededEMD Millipore
Anhydrous Sodium Sulfate99%As neededAcros Organics

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet

  • Addition funnel

  • Temperature probe

  • Inert gas (Nitrogen or Argon) supply

  • Cooling/heating circulator

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

4.2. Experimental Procedure

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Reactor Setup: Assemble the 10 L reactor and ensure all glassware is flame-dried and cooled under a stream of nitrogen.[13]

  • Magnesium Activation: Add the magnesium turnings and a few crystals of iodine to the reactor. Gently warm the reactor with a heat gun under a nitrogen flow until violet iodine vapors are observed. This indicates the activation of the magnesium surface.[12] Allow the reactor to cool to room temperature.

  • Initial Reagent Addition: Add 500 mL of anhydrous THF to the reactor. In the addition funnel, prepare a solution of bromoethane in 1 L of anhydrous THF.

  • Initiation: Add a small portion (approx. 50 mL) of the bromoethane solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.

  • Controlled Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be carefully controlled to keep the temperature below 40°C.[16]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy gray mixture.[17]

Step 2: Grignard Reaction with Tetrahydro-2H-pyran-4-one

  • Ketone Solution: In a separate dry flask, dissolve Tetrahydro-2H-pyran-4-one in 1 L of anhydrous THF.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0-5°C using the cooling circulator.

  • Ketone Addition: Slowly add the solution of Tetrahydro-2H-pyran-4-one to the Grignard reagent via the addition funnel. Maintain the temperature below 10°C during the addition to minimize side reactions.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This step is also exothermic and should be performed with caution.[18]

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated sodium chloride solution).[12]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product, 4-Ethyltetrahydro-2H-pyran-4-ol, can be purified by vacuum distillation to yield a colorless oil.[19]

Process Analytical Technology (PAT) and Quality Control

Implementing PAT is crucial for ensuring process understanding, control, and safety during scale-up.[20]

5.1. Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Critical Process Parameter (CPP)Impact on Critical Quality Attribute (CQA)
Temperature during Grignard formation and reactionAffects reaction rate, yield, and impurity profile.
Rate of reagent additionControls exotherm and prevents runaway reactions.[16]
Stirring speedEnsures homogeneity and efficient heat transfer.
Moisture contentAffects Grignard reagent formation and product yield.

5.2. In-Process Monitoring

  • Temperature and Pressure Monitoring: Continuous monitoring of the reactor temperature and pressure is essential for safety and process control.[21]

  • In-situ FTIR Spectroscopy: This technique can be used to monitor the concentration of reactants and products in real-time, providing valuable information about reaction kinetics and endpoint determination.[21][22][23]

Visualization of Workflows

Diagram 1: Manufacturing Process Flow

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up & Purification A Reactor Setup & Mg Activation B Initial Reagent Addition (THF, EtBr) A->B C Controlled Addition of Bromoethane B->C D Reaction Completion C->D E Cooling of Grignard Reagent D->E F Addition of Tetrahydro-2H-pyran-4-one E->F G Reaction at RT F->G H Quenching with NH4Cl (aq) G->H I Extraction with Diethyl Ether H->I J Washing & Drying I->J K Solvent Removal J->K L Vacuum Distillation K->L G cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Safety Process Safety Temp->Safety AddRate Addition Rate AddRate->Yield AddRate->Safety Stirring Stirring Speed Stirring->Yield Moisture Moisture Moisture->Yield

Caption: Relationship between Critical Process Parameters and Critical Quality Attributes.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction fails to initiateInactive magnesium surface, wet reagents/glasswareRe-activate magnesium with iodine, ensure all materials are anhydrous. [13]
Low product yieldIncomplete reaction, side reactions, loss during work-upExtend reaction time, optimize temperature control, perform careful extractions.
Persistent emulsion during work-upFormation of magnesium salt precipitatesAdd saturated brine solution, filter the mixture before extraction. [18]

Conclusion

The successful scale-up of the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol via the Grignard reaction requires careful attention to process safety, meticulous control of reaction parameters, and the implementation of modern analytical techniques. The protocols and guidelines presented in this document provide a robust framework for researchers and drug development professionals to safely and efficiently manufacture this important chemical intermediate.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Retrieved from [Link]

  • Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Fraunhofer-Publica. Retrieved from [Link]

  • Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024, January 26). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Process control and real-time monitoring of Grignard reactions. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. Retrieved from [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. (n.d.). Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]

  • Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. (2015, October 29). Organic Process Research & Development. Retrieved from [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). RSC Publishing. Retrieved from [Link]

  • In‐line IR monitoring of the formation of a Grignard reagent followed... (n.d.). ResearchGate. Retrieved from [Link]

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (2025, December 9). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Purification of tertiary butyl alcohol. (n.d.). Google Patents.
  • Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. (2008, June 21). Chemical Reviews. Retrieved from [Link]

  • Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. (2008, June). Synthesis. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Industrial experience in using cyclic distillation columns for food grade alcohol purification. (2023, February 20). TU Delft Repository. Retrieved from [Link]

  • tetrahydro-2H-pyran-4-ol. (2024, April 9). ChemBK. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethanol production, purification, and analysis techniques: a review. (n.d.). Retrieved from [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Grignard syntheses. (1984, September 26). Patent 0119701.
  • Pyran derivatives and their preparation. (n.d.). Google Patents.
  • Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. (n.d.). Google Patents.
  • Novel pyran derivatives, their preparation and use thereof in perfumery. (2008, April 22). European Patent Office EP2112144 A1.
  • Ethylmagnesium bromide. (n.d.). Wikipedia. Retrieved from [Link]

  • Tetrahydro-2H-pyran-4-ol PurReagent 97.0%. (n.d.). PureSynth. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Ethylmagnesium bromide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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  • Tetrahydro-4H-pyran-4-ol. (n.d.). PubChem. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Strategic Incorporation of 4-Ethyltetrahydro-2H-pyran-4-ol into API Synthesis Pathways

Abstract The tetrahydropyran (THP) scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to serve as a conformationally restricted ether and a hydrophilic bioisostere of a cyclohexane ring....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tetrahydropyran (THP) scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to serve as a conformationally restricted ether and a hydrophilic bioisostere of a cyclohexane ring.[1] This structural feature often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, thereby enhancing a drug candidate's ADME profile.[1] This guide provides detailed application notes and protocols for the strategic incorporation of a key tertiary alcohol building block, 4-Ethyltetrahydro-2H-pyran-4-ol , into advanced synthetic intermediates for Active Pharmaceutical Ingredient (API) development. We will explore two distinct and robust methodologies: direct acid-catalyzed etherification and Lewis-acid mediated glycosylation-type coupling, offering researchers a comprehensive toolkit for leveraging this valuable structural unit.

The 4-Ethyltetrahydro-2H-pyran-4-ol Building Block: A Profile

The title compound is a versatile intermediate featuring a stable tetrahydropyran ring with a sterically hindered tertiary alcohol. This tertiary hydroxyl group presents unique synthetic challenges and opportunities. While its steric bulk can hinder reactivity, it also provides a stable, non-enolizable anchor point that can lock in a specific conformation and block potential sites of metabolism in the final API.

Physicochemical Properties

A summary of the key properties of 4-Ethyltetrahydro-2H-pyran-4-ol is presented below.

PropertyValue
CAS Number 1342388-96-8
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Data not widely available; estimated >180 °C
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Alcohols)
Rationale for Use in Medicinal Chemistry

The incorporation of this moiety is driven by several key principles in drug design:

  • Modulation of Lipophilicity: Replacing a lipophilic cyclohexyl or gem-dimethyl group with the THP-ol moiety can fine-tune the logP of a molecule, often improving its solubility and overall ADME profile.[1]

  • Introduction of a Hydrogen Bond Acceptor: The ether oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[1]

  • Metabolic Stability: The quaternary carbon at the 4-position is sterically shielded and cannot be easily oxidized, which can block a potential metabolic soft spot.

  • Vectorial Exit Point: The hydroxyl group serves as a versatile chemical handle for further elaboration of the molecular structure.

Protocol I: Acid-Catalyzed O-Alkylation with a Primary Halide

This protocol details the etherification of the tertiary hydroxyl group of 4-Ethyltetrahydro-2H-pyran-4-ol. The direct Williamson ether synthesis is challenging for tertiary alcohols due to the high propensity for elimination of the corresponding alkoxide. Therefore, an acid-catalyzed, SN1-type reaction is employed, where a stabilized carbocation is generated from the alcohol, which is then trapped by a suitable nucleophile (in this case, the aryl methanol). More commonly, this involves activating the electrophile. A robust alternative involves a reductive etherification, but for this note, we focus on a direct coupling under acidic conditions, which can be effective for specific substrates.

A more practical and general approach for hindered alcohols is the acid-catalyzed reductive etherification. One such method involves using a Lewis acid like triflic acid with a reducing agent such as triethylsilane (Et₃SiH) to couple the alcohol with an aldehyde or ketone.[2] This protocol adapts that principle for coupling with a primary halide, using a strong acid to promote the formation of an oxocarbenium-like intermediate.

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Catalyst: A strong Brønsted acid like p-Toluenesulfonic acid (p-TsOH) or a Lewis acid such as Scandium triflate (Sc(OTf)₃) is selected. Unlike strong bases which promote E2 elimination, these acids protonate the hydroxyl group, turning it into a good leaving group (water). The resulting tertiary carbocation is stabilized and can be trapped by the nucleophile. Sc(OTf)₃ is often preferred for its high catalytic activity and tolerance of various functional groups.

  • Solvent Selection: Dichloromethane (DCM) is an ideal solvent. It is non-coordinating, preventing competition with the nucleophile, and its polarity is sufficient to solubilize the reaction components and stabilize the cationic intermediate.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions, such as elimination or rearrangement. Allowing the reaction to slowly warm to room temperature provides the necessary energy for the reaction to proceed to completion.

  • Stoichiometry: A slight excess of the alkylating agent (e.g., 4-Nitrobenzyl bromide) is used to ensure complete consumption of the limiting pyranol substrate.

Visualization: Reaction Workflow

G Protocol I: O-Alkylation Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve Pyranol & Bromide in Anhydrous DCM B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add Sc(OTf)₃ catalyst (portion-wise) B->C D 4. Warm to RT Stir for 12-24h C->D E 5. Monitor by TLC/LC-MS (Disappearance of Pyranol) D->E F 6. Quench with sat. NaHCO₃ E->F Upon Completion G 7. Extract with DCM, Dry (Na₂SO₄), Concentrate F->G H 8. Purify via Flash Chromatography (Silica Gel) G->H I Target Ether H->I Final Product

Caption: Workflow for the acid-catalyzed O-alkylation of 4-Ethyltetrahydro-2H-pyran-4-ol.

Experimental Protocol

Reaction: Synthesis of 4-ethyl-4-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran

ReagentMW ( g/mol )Eq.AmountSource
4-Ethyltetrahydro-2H-pyran-4-ol130.191.01.30 g (10 mmol)Commercial
4-Nitrobenzyl bromide216.041.22.59 g (12 mmol)Commercial
Scandium (III) triflate492.160.1492 mg (1 mmol)Commercial
Dichloromethane (DCM), Anhydrous84.93-50 mLSolvent System

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-Ethyltetrahydro-2H-pyran-4-ol (1.30 g, 10 mmol) and 4-nitrobenzyl bromide (2.59 g, 12 mmol).

  • Dissolve the solids in 50 mL of anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add scandium (III) triflate (492 mg, 1 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes), observing the consumption of the starting pyranol.

Work-up and Purification:

  • Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes to yield the pure product.

Trustworthiness: Self-Validation System
  • In-Process Controls:

    • TLC: Use a UV lamp to visualize the aromatic starting material and product. Stain with potassium permanganate to visualize the non-UV active pyranol starting material. The Rf of the product should be significantly higher than the starting alcohol.

    • LC-MS: A small aliquot can be analyzed to confirm the mass of the desired product (M+H)⁺ and monitor the disappearance of starting materials.

  • Product Characterization:

    • ¹H & ¹³C NMR: Confirm the structure. Expect to see characteristic peaks for the benzylic protons (~4.5-4.7 ppm) and the disappearance of the broad -OH signal from the starting material.

    • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass and elemental composition of the final product.

Protocol II: Glycosylation-Type Coupling with an Activated Donor

This advanced protocol treats the tertiary alcohol as a sterically hindered nucleophile in a glycosylation-type reaction. This method is particularly useful for constructing complex molecules where the pyran moiety mimics a monosaccharide.[3] We will use a trichloroacetimidate donor, which is a highly effective glycosyl donor activated under mild Lewis acidic conditions.[4][5]

Expertise & Experience: Mechanistic Rationale
  • Donor Choice: A 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate is chosen as the glycosyl donor. The trichloroacetimidate is an excellent leaving group upon protonation or coordination to a Lewis acid. The acetyl protecting groups at the C2 position provide crucial 1,2-trans stereocontrol via neighboring group participation, ensuring the formation of the β-glycoside.[6]

  • Catalyst/Activator: Bismuth (III) triflate (Bi(OTf)₃) or Trimethylsilyl triflate (TMSOTf) is used in catalytic amounts.[7] These are powerful yet mild Lewis acids that efficiently activate the trichloroacetimidate donor without causing degradation of the sensitive glycosidic bond. TMSOTf is particularly effective at low temperatures.

  • Reaction Conditions: The reaction is performed at a low temperature (-40 °C to -20 °C) in an anhydrous, non-participating solvent like DCM. Low temperatures are critical to suppress anomerization of the donor and to favor the SN2-like pathway, enhancing stereoselectivity.[8] The presence of 4Å molecular sieves is essential to scavenge any trace moisture, which would otherwise consume the activator and hydrolyze the donor.

Visualization: Glycosylation Mechanism

G Protocol II: Glycosylation Mechanism Donor Glycosyl Trichloroacetimidate O-C(=NH)CCl₃ Intermediate Activated Complex [Donor-TMS]⁺OTf⁻ Donor:f1->Intermediate:f0 Activation Activator TMSOTf (Lewis Acid) Activator->Donor:f1 Participation Neighboring Group Participation by C2-OAc Intermediate:f1->Participation Formation of Dioxolenium Ion Pyranol 4-Ethyltetrahydro- 2H-pyran-4-ol (Nucleophile) Pyranol->Participation Nucleophilic Attack (Sₙ2-like) Product β-Glycoside Product Participation->Product

Caption: Mechanism of TMSOTf-catalyzed glycosylation with neighboring group participation.

Experimental Protocol

Reaction: Synthesis of 4-Ethyltetrahydro-2H-pyran-4-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

ReagentMW ( g/mol )Eq.AmountSource
4-Ethyltetrahydro-2H-pyran-4-ol130.191.5391 mg (3.0 mmol)Commercial
Glucosyl Trichloroacetimidate Donor490.731.0982 mg (2.0 mmol)Synthesized*
TMSOTf (0.1 M in DCM)222.260.24.0 mL (0.4 mmol)Commercial
4Å Molecular Sieves--~2.0 gCommercial
Dichloromethane (DCM), Anhydrous84.93-20 mLSolvent System

*Note: The trichloroacetimidate donor is typically prepared from the corresponding hemiacetal and trichloroacetonitrile with a base like DBU.[4]

Procedure:

  • Activate powdered 4Å molecular sieves by heating under vacuum.

  • To a flame-dried 50 mL Schlenk flask, add the glycosyl trichloroacetimidate donor (982 mg, 2.0 mmol), 4-Ethyltetrahydro-2H-pyran-4-ol (391 mg, 3.0 mmol), and the activated molecular sieves (~2.0 g).

  • Place the flask under an argon atmosphere and add 20 mL of anhydrous DCM via syringe.

  • Cool the stirred suspension to -40 °C (acetonitrile/dry ice bath).

  • Slowly add the TMSOTf solution (4.0 mL of a 0.1 M solution in DCM, 0.4 mmol) dropwise over 10 minutes.

  • Stir the reaction at -40 °C for 1 hour, then allow it to warm to -20 °C over 2 hours.

  • Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes). The formation of trichloroacetamide byproduct can also be observed.

Work-up and Purification:

  • Quench the reaction by adding 2-3 drops of triethylamine.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove the molecular sieves. Wash the pad with DCM.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (25-50% ethyl acetate in hexanes) to afford the desired β-glycoside.

Trustworthiness: Self-Validation System
  • In-Process Controls:

    • TLC: The product spot should be clearly visible, and the donor spot (often streaks) should be consumed. The trichloroacetamide byproduct is also a good indicator of reaction progression.

  • Product Characterization:

    • ¹H NMR: The key diagnostic signal is the anomeric proton (H-1). For a β-glucoside, this will appear as a doublet with a large coupling constant (J ≈ 8-9 Hz) around 4.5-5.0 ppm.

    • ¹³C NMR: The anomeric carbon (C-1) signal will appear around 98-102 ppm.

    • HRMS: To confirm the elemental composition.

    • Optical Rotation: To confirm the stereochemical outcome.

Conclusion

4-Ethyltetrahydro-2H-pyran-4-ol is a valuable and synthetically accessible building block for introducing the THP motif into potential API candidates. The tertiary nature of the hydroxyl group necessitates the use of specific, non-traditional etherification strategies. The acid-catalyzed alkylation and Lewis acid-mediated glycosylation-type couplings detailed in this guide represent robust and reliable methods for its incorporation. By understanding the mechanistic principles behind these protocols, researchers can effectively leverage this building block to optimize the physicochemical and pharmacokinetic properties of next-generation therapeutics.

References

  • Vertex AI Search Result[9] Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). Google Cloud.

  • Vertex AI Search Result[10] Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.

  • Vertex AI Search Result[1] Tetrahydropyrans in Drug Discovery. PharmaBlock.

  • Vertex AI Search Result[2] Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC.

  • Vertex AI Search Result[3] Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2021, May 15).

  • Vertex AI Search Result[11] CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol. Hoffman Fine Chemicals.

  • Vertex AI Search Result[7] Glycosyl Formates: Glycosylations with Neighboring-Group Participation. PMC.

  • Vertex AI Search Result[4] Glycosidation Reactions of 5-Thioxylopyranosyl Donors. Request PDF - ResearchGate.

  • Vertex AI Search Result[8] Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions. Glycoforum. (2024, June 3).

  • Vertex AI Search Result[5] Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC.

  • Vertex AI Search Result[6] Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University.

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Application

Application Note: Strategic Ring-Opening Protocols for 4-Ethyltetrahydro-2H-pyran-4-ol in Complex API Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded methodologies for the chemoselective ring cleavage of tertiary tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded methodologies for the chemoselective ring cleavage of tertiary tetrahydropyranols.

Introduction to the Substrate

4-Ethyltetrahydro-2H-pyran-4-ol (CAS RN: 1342388-96-8)[1] is a highly valuable tertiary alcohol building block. The tetrahydropyran (THP) core is a ubiquitous structural motif in polyketide macrolides and serves as a critical bioisostere in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs)[2].

However, beyond its use as an intact ring, the THP system can serve as a conformationally pre-organized scaffold. Upon strategic ring-opening, it yields highly functionalized, stereodefined acyclic aliphatic chains (such as 1,5-diols, halogenated alcohols, or tethered dicarbonyls) that are otherwise difficult to synthesize via linear approaches[3][4]. Because 4-ethyltetrahydro-2H-pyran-4-ol possesses both a sensitive tertiary alcohol and a stable cyclic ether, achieving chemoselective ring-opening requires precise mechanistic control.

Mechanistic Causality and Pathway Selection

Cleaving an unstrained six-membered aliphatic ether is thermodynamically challenging. To achieve this, we exploit two primary mechanistic vectors for ring rupture:

  • Pathway A: Halogenative Ether Cleavage (Lewis Acid Mediated) Reagents like Trimethylsilyl iodide (TMSI) or Boron tribromide (BBr₃) strongly coordinate to the endocyclic oxygen. This coordination withdraws electron density and weakens the adjacent C–O bonds, allowing nucleophilic attack by the halide (I⁻ or Br⁻) at the less sterically hindered α-carbons (C2 or C6), leading to ether cleavage[5][6]. TMSI is often preferred over BBr₃ in this context; it provides milder reaction conditions, which significantly reduces the risk of unwanted E1 elimination at the tertiary C4 position.

  • Pathway B: Dehydration-Initiated Oxidative Cleavage Rather than attacking the ether directly, this pathway bypasses the stability of the C–O bond by functionalizing the ring first. The tertiary alcohol at C4 is highly susceptible to acid-catalyzed E1 dehydration, yielding 4-ethyl-3,6-dihydro-2H-pyran. The newly formed endocyclic alkene can then be subjected to oxidative cleavage (e.g., via ozonolysis or OsO₄/NaIO₄), rupturing the ring to form an acyclic ether tethered to ketone and aldehyde functionalities.

G A 4-Ethyltetrahydro- 2H-pyran-4-ol B TMSI / BBr3 (Lewis Acid) A->B Ether Activation C Acid Catalysis (-H2O) A->C Dehydration D Acyclic Iodo-Alcohols (Halogenative Cleavage) B->D Nucleophilic Attack (I-) E 4-Ethyl-3,6-dihydro- 2H-pyran C->E E1 Elimination F Ozonolysis / OsO4 (Oxidative Cleavage) E->F Alkene Oxidation G Acyclic Dicarbonyl Ether Derivatives F->G Ring Rupture

Mechanistic pathways for the ring-opening of 4-Ethyltetrahydro-2H-pyran-4-ol.

Experimental Protocols
Protocol 1: TMSI-Mediated Halogenative Ring Cleavage

Expertise & Causality: TMSI is utilized to achieve chemoselective ether cleavage without over-dehydrating the tertiary alcohol[6]. The reaction is initiated at -78 °C to control the highly exothermic silylation of the alcohol and ether oxygen, preventing substrate polymerization. Self-Validation: The reaction progress can be visually validated. The initial solution is colorless, but as transient iodine species form during the cleavage, a pale yellow tint emerges. Quenching with sodium thiosulfate (Na₂S₂O₃) reduces any free iodine, ensuring a colorless organic phase during extraction, which confirms successful quenching.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Dissolve 4-ethyltetrahydro-2H-pyran-4-ol (1.0 mmol, 130.2 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling & Addition: Cool the vessel to -78 °C using a dry ice/acetone bath. Syringe in Trimethylsilyl iodide (TMSI, 2.5 mmol, 0.35 mL) dropwise over 5 minutes. (Caution: TMSI is highly moisture sensitive, corrosive, and should be handled in a fume hood).

  • Activation & Cleavage: Stir at -78 °C for 30 minutes to allow complete silyl ether formation at the C4 alcohol. Gradually warm the reaction to 0 °C over 2 hours to drive the nucleophilic ring-opening by the iodide ion.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1, visualized with KMnO₄ stain). The starting material spot (R_f ~0.3) will disappear, replaced by a less polar spot corresponding to the iodo-alcohol derivative.

  • Quenching: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous Na₂S₂O₃, followed by 5 mL of saturated aqueous NaHCO₃ to neutralize the hydroiodic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Workflow Step1 Step 1: Substrate Preparation Dissolve THP-4-ol in anhydrous DCM Cool to -78°C under Argon Step2 Step 2: Reagent Addition Dropwise addition of TMSI (2.5 eq) Maintain temperature for 30 min Step1->Step2 Step3 Step 3: Ring Cleavage Warm to 0°C gradually Monitor via TLC (Hexane:EtOAc) Step2->Step3 Step4 Step 4: Quenching Add sat. aq. Na2S2O3 Neutralize residual iodine Step3->Step4 Step5 Step 5: Isolation Extract with DCM, wash with brine Dry over MgSO4, concentrate Step4->Step5

Step-by-step experimental workflow for TMSI-mediated halogenative ring cleavage.

Protocol 2: Two-Step Dehydration and Oxidative Cleavage

Expertise & Causality: This two-stage protocol is ideal when the C4 stereocenter is no longer needed, and terminal carbonyls are desired for downstream olefination or reductive amination. p-Toluenesulfonic acid (pTsOH) drives the dehydration. Self-Validation: Using a Dean-Stark apparatus self-validates the first step, as the stoichiometric collection of water physically confirms complete conversion. During the subsequent ozonolysis, the appearance of a persistent blue color at -78 °C acts as a reliable internal indicator for complete ozone saturation and double-bond cleavage.

Step-by-Step Methodology:

  • Dehydration: Reflux 4-ethyltetrahydro-2H-pyran-4-ol (5.0 mmol) in 25 mL toluene with 5 mol% pTsOH using a Dean-Stark trap until water evolution ceases (~2 hours). Cool, wash with saturated NaHCO₃, and concentrate to yield crude 4-ethyl-3,6-dihydro-2H-pyran.

  • Ozonolysis: Dissolve the crude dihydropyran in 20 mL of DCM/MeOH (1:1) and cool to -78 °C.

  • Oxidation: Bubble an O₃/O₂ gas mixture through the solution until a persistent pale blue color is observed (indicating ozone saturation).

  • Reduction: Purge the system with Argon for 10 minutes to remove excess ozone (the solution will turn colorless). Add Dimethyl sulfide (DMS, 15.0 mmol) dropwise.

  • Workup: Warm the reaction to room temperature and stir for 4 hours. Concentrate and purify via flash chromatography to isolate the acyclic dicarbonyl ether.

Quantitative Data Summary

The following table summarizes the comparative metrics, expected yields, and chemoselectivity of the ring-opening strategies discussed above.

Cleavage StrategyReagent SystemTemp (°C)Primary IntermediateMajor Product ClassTypical Yield (%)Chemoselectivity Notes
Halogenative (Mild) TMSI / DCM-78 to 0Silylated oxoniumAcyclic Iodo-Alcohols75 - 85Preserves C4 stereocenter (as silyl ether); minimal elimination.
Halogenative (Harsh) BBr₃ / DCM-78 to 25Bromo-oxoniumAcyclic Bromo-Alcohols60 - 70High risk of C4 dehydration/bromination; yields complex mixtures[5].
Oxidative (Two-Step) 1. pTsOH 2. O₃, then DMS110 -784-Ethyl-3,6-dihydro-2H-pyranAcyclic Dicarbonyl Ethers80 - 90 (over 2 steps)Completely destroys the C4 stereocenter; highly reliable ring rupture.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethyltetrahydro-2H-pyran-4-OL Synthesis Troubleshooting &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high yields when synthesizing 4-Ethyltetrahydro-2H-pyran-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high yields when synthesizing 4-Ethyltetrahydro-2H-pyran-4-ol . The standard approach—nucleophilic addition of ethylmagnesium bromide (EtMgBr) to tetrahydro-4H-pyran-4-one—typically stalls at a 40–55% isolated yield[1].

This guide provides a mechanistic breakdown of why these reactions underperform and offers a self-validating, field-proven protocol utilizing Cerium(III) chloride (the Imamoto reagent) to suppress side reactions and boost yields to >85%.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why am I recovering mostly unreacted tetrahydro-4H-pyran-4-one after the Grignard addition? A: The primary culprit is enolization . Tetrahydro-4H-pyran-4-one is highly susceptible to deprotonation at the alpha-carbon. Because Grignard reagents are strongly basic, EtMgBr often acts as a base rather than a nucleophile, converting the ketone into a magnesium enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone. This is a classic limitation of Grignard reagents with enolizable ketones[2].

Q: How does Cerium(III) chloride (CeCl3) solve this enolization issue? A: Anhydrous CeCl3 reacts with the Grignard reagent to form an organocerium intermediate (e.g., "EtCeCl2"). Cerium is highly oxophilic and significantly less basic than magnesium. It strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon while simultaneously reducing the basicity of the nucleophile. This shifts the reaction pathway almost entirely from deprotonation (enolization) to the desired nucleophilic addition[3].

ReactionMechanisms Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Product 4-Ethyltetrahydro-2H-pyran-4-ol (Target Product) Ketone->Product Nucleophilic Addition (Desired Pathway) Enolate Magnesium Enolate (Unreacted Starting Material after Quench) Ketone->Enolate Deprotonation / Enolization (Undesired Pathway) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Product Reagent->Enolate CeCl3 CeCl3 Additive (Imamoto Reagent) CeCl3->Product Promotes CeCl3->Enolate Suppresses

Competing pathways in 4-Ethyltetrahydro-2H-pyran-4-ol synthesis, highlighting CeCl3 intervention.

Part 2: Quantitative Data & Optimization

To understand the impact of reaction conditions on the isolated yield, compare the historical data of standard Grignard additions versus lanthanide-mediated approaches.

Reaction ConditionsAdditiveTemp (°C)Conversion (%)Isolated Yield (%)Primary Issue / Limitation
EtMgBr (1.5 eq) in Et2ONone0 to RT~60%52% Severe enolization[1]
EtMgBr (1.5 eq) in THFNone-78 to RT~65%55% Enolization, workup loss
EtMgBr (1.5 eq) + LaCl3·2LiClTurbo-Grignard0>90%78% Reagent preparation complexity
EtMgBr (1.5 eq) + CeCl3 (1.5 eq)Imamoto Reagent-78>98%88% None (Optimized)[3]

Part 3: Self-Validating Experimental Protocol (Imamoto Modification)

This protocol integrates in-process validation checks to ensure causality and experimental integrity at every step.

Step 1: Preparation of Anhydrous CeCl3

  • Action: Weigh CeCl3·7H2O into a Schlenk flask. Heat gradually to 140 °C under high vacuum (<0.1 Torr) for 12 hours.

  • Causality: Water violently destroys the Grignard reagent. However, rapid heating causes hydrolysis to CeOCl, rendering the catalyst inactive[4]. Gradual heating prevents this.

  • Validation Check: The crystalline hydrate must transform into a free-flowing, fine white powder. Any clumping indicates residual moisture or CeOCl formation.

Step 2: Organocerium Formation

  • Action: Suspend the anhydrous CeCl3 in dry THF at room temperature and stir vigorously for 2 hours. Cool the suspension to -78 °C. Add EtMgBr (2.5 M in Et2O) dropwise.

  • Causality: Stirring at RT breaks up the polymeric crystal lattice of CeCl3, allowing THF coordination. At -78 °C, EtMgBr undergoes transmetalation to form the less basic, highly oxophilic organocerium species[2].

  • Validation Check: The bright white suspension will transition into a characteristic yellowish/off-white slurry upon the addition of the Grignard reagent.

Step 3: Ketone Addition

  • Action: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in dry THF. Add dropwise to the organocerium slurry at -78 °C. Stir for 2 hours.

  • Causality: The cryogenic temperature further suppresses any residual basicity, ensuring kinetic addition over thermodynamic enolization[3].

  • Validation Check: Perform a TLC (60% Et2O/pentane). You should observe the complete disappearance of the ketone spot and the appearance of the tertiary alcohol product spot (Rf ≈ 0.16)[1].

Step 4: Quench & Extraction

  • Action: Quench the reaction with saturated aqueous NH4Cl at -78 °C, then allow it to warm to room temperature.

  • Causality: NH4Cl safely destroys unreacted organometallics without overly acidifying the mixture, which could cause the elimination of the newly formed tertiary alcohol.

  • Validation Check: Gas evolution will cease, and the cerium salts will precipitate as a dense white solid, leaving a clear organic layer above it.

ProtocolWorkflow Step1 1. CeCl3 Drying 140°C, High Vac Step2 2. Complexation CeCl3 + EtMgBr, -78°C Step1->Step2 Visual: White Powder Step3 3. Ketone Addition Slow drip, -78°C Step2->Step3 Visual: Yellowish Slurry Step4 4. Quench Sat. NH4Cl, 0°C Step3->Step4 TLC Check: SM Disappearance Step5 5. Extraction EtOAc, Salting Out Step4->Step5 Visual: Clear Separation

Self-validating experimental workflow for the Imamoto-modified Grignard addition.

Part 4: Workup & Isolation FAQs

Q: My reaction went to completion (validated by TLC), but my isolated yield is still low. Where is my product? A: 4-Ethyltetrahydro-2H-pyran-4-ol is a small, di-oxygenated molecule (MW = 130.18 g/mol ) with significant water solubility. If you are washing your organic layer with large volumes of water or dilute brine, you are actively extracting your product into the aqueous waste phase.

Q: How do I modify the extraction to prevent product loss? A: Follow these three rules for hydrophilic tertiary alcohols:

  • Minimize Aqueous Volumes: Use the absolute minimum amount of saturated NH4Cl required to quench the reaction.

  • Salting Out: Saturate the aqueous phase completely with solid NaCl before extraction. This drastically reduces the solubility of the organic product in the water layer.

  • Solvent Selection: Do not extract with Diethyl Ether. Extract multiple times (at least 3x) with a highly polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

References

  • Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group (Section 5.3: Synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol). CORE. Available at:[Link]

  • Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride . Imamoto, T., et al. Journal of the American Chemical Society, 1989. Available at: [Link]

  • Carbonyl addition reactions promoted by cerium reagents . Imamoto, T. Pure and Applied Chemistry (IUPAC), 1990. Available at: [Link]

  • Cerium(III) chloride: Preparation of anhydrous CeCl3 . Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Distillation of Crude 4-Ethyltetrahydro-2H-pyran-4-OL

Welcome to the Technical Support Center for 4-Ethyltetrahydro-2H-pyran-4-ol (CAS: 1342388-96-8)[1]. As a Senior Application Scientist, I frequently consult with researchers who experience significant product loss when is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethyltetrahydro-2H-pyran-4-ol (CAS: 1342388-96-8)[1]. As a Senior Application Scientist, I frequently consult with researchers who experience significant product loss when isolating this specific compound.

Synthesized typically via the Grignard addition of ethylmagnesium bromide to tetrahydro-4H-pyran-4-one[2], this tertiary alcohol presents a classic downstream processing challenge. The steric hindrance around the hydroxyl group and its extreme susceptibility to acid-catalyzed dehydration require a highly controlled, base-stabilized approach to workup and distillation[3]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery.

Mechanistic Overview & Visualizations

To successfully purify 4-ethyltetrahydro-2H-pyran-4-ol, you must first understand its primary degradation pathway. Tertiary alcohols readily form highly stable tertiary carbocations when the hydroxyl group is protonated[3]. During distillation, thermal energy combined with even trace acidic residues will catalyze the loss of water, converting your target product into an unwanted alkene (4-ethylidenetetrahydropyran).

Mechanism Alcohol 4-Ethyltetrahydro- 2H-pyran-4-ol (Target) Oxonium Oxonium Ion Intermediate Alcohol->Oxonium Protonation Acid Trace Acid (H+) & Thermal Stress Acid->Oxonium Carbocation Tertiary Carbocation (Highly Stable) Oxonium->Carbocation -H2O Alkene 4-Ethylidene- tetrahydropyran (Alkene Byproduct) Carbocation->Alkene -H+

Acid-catalyzed dehydration pathway of tertiary alcohols during thermal distillation.

To prevent this, our purification workflow is designed around base-stabilization and thermal mitigation .

G Crude Crude Grignard Mixture (Alkoxide + Mg Salts) Quench Mild Quench (Sat. NH4Cl at 0°C) Crude->Quench PhaseSep Phase Separation (Et2O or EtOAc) Quench->PhaseSep OrgPhase Organic Phase (Product + Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Water-soluble Mg Salts) PhaseSep->AqPhase Bottom Layer BaseWash Base Wash (Sat. NaHCO3) OrgPhase->BaseWash Drying Mild Drying (Anhydrous K2CO3) BaseWash->Drying Distillation Vacuum Distillation (Base-Stabilized) Drying->Distillation PureProduct Pure 4-Ethyltetrahydro- 2H-pyran-4-ol Distillation->PureProduct

Workflow for the workup and base-stabilized purification of 4-ethyltetrahydro-2H-pyran-4-ol.

Self-Validating Experimental Protocols

Protocol A: Mild Quench & Liquid-Liquid Extraction

Causality: Quenching a Grignard reaction with strong acids (e.g., HCl) aggressively protonates the resulting tertiary alcohol, creating a leaving group (-OH₂⁺) that rapidly dehydrates[3]. We utilize saturated Ammonium Chloride (NH₄Cl) because its mild acidity (pH ~5.5) is sufficient to break the O-Mg bond of the alkoxide without triggering carbocation formation[4].

  • Temperature Control: Cool the crude Grignard reaction mixture to 0 °C using an ice-water bath. Causality: The quench is highly exothermic; thermal spikes promote localized dehydration.

  • Mild Quench: Slowly add a saturated aqueous solution of NH₄Cl dropwise under vigorous stirring[4].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (Et₂O) or ethyl acetate (EtOAc).

  • Base Stabilization Wash (Critical): Wash the combined organic layers with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

    • Validation Checkpoint: Test the pH of the final aqueous wash using pH paper. It must be mildly basic (pH 8-9). If it is neutral or acidic, repeat the NaHCO₃ wash. This ensures zero trace acid carries over into the distillation flask[3].

  • Drying: Dry the organic phase over anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄). Do not use Magnesium Sulfate (MgSO₄) , as it can be slightly acidic and promote degradation[5].

  • Concentration: Remove the volatile solvent under reduced pressure (rotary evaporator) at a bath temperature no higher than 30 °C.

Protocol B: Base-Stabilized Vacuum Distillation

Causality: Atmospheric distillation of this compound requires temperatures that easily overcome the activation barrier for dehydration. By applying a high vacuum, we drastically lower the boiling point. Adding a solid base directly to the pot neutralizes any transient acidic species generated during heating[6].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is meticulously clean and oven-dried.

  • Pot Preparation: Transfer the concentrated crude 4-ethyltetrahydro-2H-pyran-4-ol to the distillation flask. Add a magnetic stir bar and a small spatula tip (approx. 50 mg) of anhydrous K₂CO₃ directly into the crude liquid[6].

  • Vacuum Application: Gradually apply vacuum to the system (target: <10 mmHg) before applying any heat.

    • Validation Checkpoint: Monitor the system for bubbling (residual solvent removal). Do not apply heat until the pressure has stabilized, ensuring no oxygen or moisture is present to cause side reactions.

  • Fractional Collection: Slowly heat the oil bath. Discard the initial fore-run (typically unreacted ketone and trace solvents). Collect the main fraction corresponding to the target alcohol.

  • Storage: Store the purified tertiary alcohol in a dark, airtight container at 4–8 °C[1].

Troubleshooting Guides & FAQs

Q1: My distilled product shows a strong alkene peak in the ¹H-NMR (~5.2 ppm). Why is this happening, and how do I prevent it? Answer: You are observing the dehydration byproduct of your target tertiary alcohol. Tertiary alcohols readily form stable carbocations when the hydroxyl group is protonated and leaves as water[3]. At elevated temperatures during distillation, even trace acidic residues on your glassware will catalyze this elimination. Corrective Action: Implement base-stabilization. Ensure you wash your organic phase with saturated NaHCO₃ prior to drying, use a non-acidic desiccant (K₂CO₃), and perform the distillation strictly under high vacuum to keep the pot temperature as low as possible.

Q2: I am getting a thick, unmanageable emulsion during the Grignard quench. How can I break it? Answer: Emulsions in Grignard workups are typically caused by the precipitation of gelatinous magnesium hydroxide (Mg(OH)₂) when the reaction is quenched improperly. Corrective Action: Ensure you are using saturated NH₄Cl, which solubilizes the magnesium as MgCl₂[4]. If an emulsion still persists, filter the entire biphasic mixture through a tightly packed pad of Celite. This mechanically removes the insoluble polymeric magnesium salts, allowing the filtrate to separate cleanly into two distinct phases.

Q3: Can I use standard atmospheric distillation to purify this compound? Answer: No. Atmospheric distillation of 4-ethyltetrahydro-2H-pyran-4-ol requires excessive heat. At these temperatures, the thermal energy easily overcomes the activation barrier for dehydration, leading to massive product loss and alkene formation[3]. Vacuum distillation is mandatory.

Quantitative Data & Method Comparison

Table 1: Comparison of Purification Techniques for 4-Ethyltetrahydro-2H-pyran-4-ol
Purification TechniqueSuitabilityProsConsMechanistic Impact
Vacuum Distillation Optimal Highly scalable; removes volatile ketone impurities.Requires strict pressure control.Lowers boiling point, mitigating thermal energy required for carbocation formation.
Column Chromatography Moderate Avoids thermal stress entirely.Difficult to visualize (no UV chromophore); high solvent waste.Relies on polar interactions of the -OH group with silica; acidic silica can still cause on-column degradation.
Atmospheric Distillation Do Not Use Simple setup.Guarantees product destruction.Exceeds activation energy for acid-catalyzed dehydration, yielding >80% alkene byproduct.
Table 2: Critical Physical Properties & Processing Parameters
Property / ParameterValueImpact on Downstream Processing
Molecular Weight 130.18 g/mol [1]Used to calculate theoretical yields and Grignard stoichiometry.
Physical State Colorless to yellow oil[7]Necessitates liquid-liquid extraction and distillation rather than recrystallization.
Storage Conditions Dark place, 4 to 8 °C[7]Prevents slow, ambient-temperature degradation and oxidation over time.

References

  • CORE. "Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group." URL: [Link]

  • Wikipedia. "tert-Butyl alcohol - Purification and Reactions." URL: [Link]

  • Google Patents. "US7928269B2 - Process for separating tertiary alcohols.

Sources

Troubleshooting

Technical Support Center: Resolving Low Conversion in 4-Ethyltetrahydro-2H-pyran-4-ol Synthesis

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As researchers and developers, we understand that even well-established reactions can present challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that even well-established reactions can present challenges. The synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol, a valuable tertiary alcohol, is no exception. The primary route to this molecule is the Grignard reaction between tetrahydro-4H-pyran-4-one and an ethylating agent, typically ethylmagnesium bromide (EtMgBr). While straightforward in principle, achieving high conversion rates requires careful attention to detail.

This guide is designed to function as your dedicated application scientist, moving beyond simple procedural steps to explain the underlying chemical principles. Here, we will diagnose common problems, explore their root causes, and provide robust, field-tested protocols to help you overcome low conversion rates and optimize your synthesis.

Core Synthesis Pathway

The target molecule is synthesized via the nucleophilic addition of an ethyl Grignard reagent to the carbonyl carbon of tetrahydro-4H-pyran-4-one. The reaction proceeds through a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.

Grignard Reaction ketone Tetrahydro-4H-pyran-4-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic     Addition grignard CH3CH2MgBr (Ethylmagnesium Bromide) grignard->intermediate solvent Anhydrous Ether or THF solvent->intermediate product 4-Ethyltetrahydro-2H-pyran-4-ol intermediate->product 2. Protonation workup Aqueous Acid Workup (e.g., NH4Cl) workup->product

Caption: Primary synthesis route for 4-Ethyltetrahydro-2H-pyran-4-ol.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction failed to initiate. The solution never became cloudy or warm. What's the most common cause?

A1: The most frequent culprit is the passivation of the magnesium metal by a layer of magnesium oxide. This prevents the reaction between the bromoethane and magnesium from starting.[1] Additionally, any trace amounts of water in your glassware or solvent will quench the Grignard reagent as it forms, effectively killing the reaction.[2] Activation of the magnesium surface is critical.

Q2: I recovered most of my starting material, tetrahydro-4H-pyran-4-one. Why didn't it react?

A2: High recovery of the starting ketone points to two likely side reactions where the Grignard reagent acts as a base instead of a nucleophile: enolization and reduction.[1][3]

  • Enolization: If the Grignard reagent removes a proton from the carbon adjacent to the carbonyl (the α-carbon), it forms an enolate. This enolate is unreactive towards further Grignard addition and is simply protonated back to the starting ketone during the workup.[2][3]

  • Reduction: Ethylmagnesium bromide has β-hydrogens, which can be delivered to the carbonyl carbon via a cyclic transition state, reducing the ketone to a secondary alcohol (tetrahydro-2H-pyran-4-ol).[1][2][3]

Q3: I purchased my ethylmagnesium bromide solution commercially. Do I still need to be concerned about its quality?

A3: Yes. While commercial Grignard reagents are convenient, their concentration can decrease over time due to gradual degradation from moisture and oxygen during storage and handling.[4] It is always best practice to titrate the Grignard reagent immediately before use to determine its exact molarity.[2] This ensures you are using the correct stoichiometry for your reaction.

Q4: What is the ideal solvent for this reaction?

A4: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reagent formation and reaction.[5][6] They are crucial because the ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent in solution. The choice between them can sometimes influence side reactions; for some systems, THF can promote more significant side reactions compared to diethyl ether.[1] Regardless of the choice, the solvent must be rigorously dried.

In-Depth Troubleshooting Guide

Problem 1: Reaction Fails to Initiate or Stalls

This issue almost always stems from the quality of the reagents or the reaction setup.

Causality: Grignard reagents are potent nucleophiles and strong bases, making them exquisitely sensitive to moisture and oxygen.[2][7] A layer of magnesium oxide on the magnesium turnings can act as an impenetrable barrier.

Solutions & Validations:

  • Rigorous Drying: All glassware must be flame-dried or oven-dried (>120°C) for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be anhydrous grade, preferably distilled from a suitable drying agent.

  • Magnesium Activation: The dull oxide layer on magnesium turnings must be removed.

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle inside a glovebox or under an inert atmosphere to expose a fresh, shiny metal surface.

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[1] The iodine will react with the surface, and the reaction is initiated when the brown color disappears. Alternatively, 1,2-dibromoethane can be used as an activator.

  • Initiation Validation: A successful initiation is typically marked by the spontaneous warming of the reaction mixture and the appearance of a cloudy or grayish color. If this does not occur, gentle warming with a heat gun may be required, but this should be done cautiously.

Problem 2: Low Conversion Rate with Ketone Recovery

Observing a significant amount of unreacted tetrahydro-4H-pyran-4-one in your final product mix indicates that side reactions are outcompeting the desired nucleophilic addition.

Causality: The Grignard reagent possesses both nucleophilic and basic properties.[5] Steric hindrance around the carbonyl group or with a bulky Grignard reagent can favor the reagent acting as a base, leading to enolization.[2][3]

Solutions & Validations:

  • Lower Reaction Temperature: Conducting the addition at a lower temperature (e.g., -78°C to 0°C) can significantly favor the desired nucleophilic addition over enolization.[1][2] The rationale is that the activation energy for the addition pathway is often lower than that for the deprotonation pathway.

  • Reverse Addition: Instead of adding the Grignard reagent to the ketone, try a "reverse addition" where the ketone solution is added slowly to the Grignard reagent. This maintains a high concentration of the Grignard reagent, which can favor the bimolecular addition reaction.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be used to generate an organocerium reagent in situ. These reagents are significantly less basic than their Grignard counterparts but retain high nucleophilicity, thus dramatically suppressing enolization.[2]

Data Summary: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Stoichiometry 1.2 - 1.5 equivalents EtMgBrA slight excess ensures complete consumption of the ketone, accounting for any incidental quenching or side reactions.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.[4]
Temperature 0°C for addition, then warm to RTLower temperatures increase selectivity for nucleophilic addition over enolization and reduction.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture, which rapidly degrades the Grignard reagent.[2]
Workup Saturated aq. NH₄ClA mild acid quench protonates the alkoxide without causing potential acid-catalyzed elimination of the tertiary alcohol.

Experimental Protocols

Protocol 1: Preparation and Titration of Ethylmagnesium Bromide

This protocol ensures you are working with a fresh, active Grignard reagent of known concentration.

Materials:

  • Magnesium turnings

  • Bromoethane, anhydrous

  • Iodine (one small crystal)

  • Anhydrous diethyl ether

  • Iodine (I₂), solid

  • Anhydrous THF for titration

Procedure:

  • Assemble a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromoethane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromoethane solution to the magnesium. If the reaction doesn't start (color fades, bubbling), gently warm the flask.

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Titration: Weigh ~100 mg of I₂ into a dry flask and dissolve in anhydrous THF. Cool to 0°C. Slowly add the prepared Grignard reagent via syringe until the dark brown/yellow color disappears.[2] The molarity is calculated as: M = (moles of I₂) / (Volume of Grignard solution in L).

Protocol 2: Optimized Synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol

This protocol incorporates best practices to maximize conversion rates.

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Add the freshly titrated ethylmagnesium bromide solution (1.2 eq) dropwise via syringe or dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution dropwise.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving low conversion issues.

TroubleshootingWorkflow start Low Conversion of 4-Ethyltetrahydro-2H-pyran-4-ol check_reagent Was Grignard Reagent Freshly Prepared or Titrated? start->check_reagent prepare_reagent Prepare fresh Grignard. Titrate before use. (Protocol 1) check_reagent->prepare_reagent No check_conditions Were Anhydrous/Inert Conditions Rigorously Maintained? check_reagent->check_conditions Yes prepare_reagent->check_conditions improve_conditions Flame-dry all glassware. Use anhydrous solvents. Maintain positive N2/Ar pressure. check_conditions->improve_conditions No analyze_byproducts Analyze Crude Product: High Ketone Recovery? check_conditions->analyze_byproducts Yes improve_conditions->analyze_byproducts optimize Implement Optimization Strategy: - Lower reaction temp to 0°C or -78°C - Perform reverse addition - Consider CeCl3 additive analyze_byproducts->optimize Yes (Enolization/Reduction) success High Conversion Achieved analyze_byproducts->success No (Re-evaluate other parameters) optimize->success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

References

  • Ethylmagnesium bromide. Wikipedia. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Reference. Available at: [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. Available at: [Link]

  • Troubleshooting my grignard reactions. Reddit. Available at: [Link]

  • Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. National Center for Biotechnology Information. Available at: [Link]

  • Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?. Reddit. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Preparation of Ethyl Magnesium Bromide for Regiospecific Analysis of Triacylglycerols. ResearchGate. Available at: [Link]

  • Ethylmagnesium Bromide: Versatile Tool for Advanced Organic Synthesis. Available at: [Link]

  • KETONE GRIGNARD ADDITION. Available at: [Link]

Sources

Optimization

handling moisture sensitivity when synthesizing 4-Ethyltetrahydro-2H-pyran-4-OL

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol. The successful nucleophilic addition o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol. The successful nucleophilic addition of ethylmagnesium bromide to tetrahydro-4H-pyran-4-one requires absolute control over ambient and systemic moisture[1].

Below, you will find our diagnostic workflows, mechanistic FAQs, quantitative impact data, and self-validating Standard Operating Procedures (SOPs) to ensure reproducible, high-yield reactions.

Diagnostic Workflow: Moisture Contamination

MoistureTroubleshooting Start Issue: Low Yield / Unreacted Tetrahydro-4H-pyran-4-one Titration Did you titrate the EtMgBr reagent? Start->Titration DoTitration Perform I2/LiCl Titration Adjust stoichiometry Titration->DoTitration No Solvent Is THF moisture < 10 ppm? Titration->Solvent Yes DoTitration->Solvent DrySolvent Dry over Na/Benzophenone or 3Å Molecular Sieves Solvent->DrySolvent No Glassware Was glassware flame-dried under Schlenk vacuum? Solvent->Glassware Yes DrySolvent->Glassware DryGlass Flame dry under vacuum Purge with Argon 3x Glassware->DryGlass No Success Proceed with Grignard Addition High Yield Expected Glassware->Success Yes DryGlass->Success

Diagnostic workflow for troubleshooting moisture contamination in Grignard additions.

Frequently Asked Questions (FAQs)

Q1: Why does my synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol stall, leaving unreacted ketone? A1: The synthesis relies on the nucleophilic addition of ethylmagnesium bromide to tetrahydro-4H-pyran-4-one[1]. Grignard reagents are not only nucleophiles but also exceptionally strong bases. The pKa of water is ~15.7, while the conjugate acid of the ethyl anion (ethane) is ~50. This massive thermodynamic driving force means any adventitious moisture in your solvent or on your glassware will instantly protonate the Grignard reagent. This diffusion-controlled quenching reaction destroys your active reagent, converting it to ethane gas and insoluble magnesium salts. Consequently, the effective stoichiometry drops below 1.0 equivalent, leaving unreacted starting material.

Q2: How do I accurately determine the active concentration of my Ethylmagnesium Bromide before use? A2: Commercial Grignard reagents degrade over time due to slow moisture ingress through septa. Relying on the bottle's label often leads to under-dosing. The most reliable method is an active titration using iodine ( I2​ ) in a THF solution saturated with lithium chloride (LiCl)[2]. The Grignard reagent reacts rapidly with iodine. This is a self-validating system: the endpoint is a sharp, unmistakable color change from the deep brown of I2​ to a completely colorless, transparent solution, indicating complete consumption of the iodine[2].

Q3: I don't have a glovebox. What is the most reliable way to dry my glassware and setup? A3: While a glovebox provides an ideal static environment, dynamic inert atmosphere techniques using a Schlenk line are completely sufficient and often preferred for large-scale Grignard reactions[3]. The critical step is removing the microscopic layer of adsorbed water on the borosilicate glass surface. This is achieved by flame-drying the glassware under high vacuum (< 0.1 mbar) using a heat gun or Bunsen burner, followed by backfilling with high-purity Argon[3],[4].

Quantitative Data: Impact of Solvent Moisture

Even trace amounts of water in Tetrahydrofuran (THF) can severely impact the stoichiometry of your Grignard addition. The table below illustrates the destructive causality of moisture on a standard 10 mmol scale reaction utilizing 100 mL of THF and 1.0 equivalent of EtMgBr.

THF Moisture Content (ppm)Water Mass in 100 mL THF (mg)EtMgBr Quenched (mmol)Effective EtMgBr LossExpected Yield Impact
10 (Strictly Anhydrous) 0.89 mg0.05 mmol0.5% Negligible
50 (Standard Dry) 4.45 mg0.25 mmol2.5% Minor
200 (Poorly Stored) 17.78 mg0.99 mmol9.9% Moderate (-10%)
500 (Undried Solvent) 44.45 mg2.47 mmol24.7% Severe (-25% to -30%)

Standard Operating Procedures (SOPs)

SOP 1: Active Titration of EtMgBr via Iodine/LiCl Method

This protocol establishes a self-validating baseline for your reagent concentration prior to the addition step[2].

  • Preparation of LiCl Solution: Dry 212 mg (5.0 mmol) of LiCl in a Schlenk flask under high vacuum (< 0.1 mbar) at 150 °C for 2 hours. Cool under Argon and dissolve in 10 mL of anhydrous THF to create a 0.5 M solution.

  • Preparation of Titrant: Weigh exactly 254 mg (1.00 mmol) of resublimed Iodine ( I2​ ) into an oven-dried vial equipped with a magnetic stir bar and a rubber septum.

  • Dissolution: Flush the vial with Argon and inject 3.0 mL of the 0.5 M LiCl/THF solution. Stir until the iodine is fully dissolved (deep brown solution).

  • Titration: Fill a 1.0 mL gas-tight microsyringe with the EtMgBr reagent. Insert the needle through the septum and add the Grignard reagent dropwise under vigorous stirring.

  • Validation: The endpoint is reached exactly when the brown color completely disappears, leaving a clear, colorless solution[2].

  • Calculation: Calculate the molarity: M=1.00 mmol/Vconsumed​ (mL) .

SOP 2: Rigorous Glassware Drying & Anhydrous Transfer

This protocol ensures the physical reaction environment is entirely free of atmospheric moisture[3],[4].

  • Assembly: Assemble the reaction flask, reflux condenser, and addition funnel. Seal all open joints with rubber septa.

  • Vacuum Phase: Connect the setup to a Schlenk line. Open the flask to the vacuum manifold. Ensure the vacuum gauge reads below 0.1 mbar[4].

  • Thermal Desorption: Using a heat gun, systematically heat the entire exterior of the glassware, starting from the bottom of the flask and moving upward to drive off surface-bound water molecules.

  • Purge Cycle: Allow the glassware to cool to room temperature under vacuum. Once cool, switch the Schlenk stopcock to slowly backfill the system with high-purity Argon[3].

  • Repetition: Repeat the vacuum/Argon backfill cycle three complete times to ensure a pure inert atmosphere.

  • Reagent Transfer: Transfer the titrated EtMgBr and anhydrous THF using a flame-dried stainless steel cannula or a purged gas-tight syringe, utilizing positive Argon pressure from the Schlenk line to drive the liquid[3],[4].

References

  • Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group. CORE.[Link]

  • Reactivity control using a Schlenk line | ACS Chemical Health & Safety. ACS Publications.[Link]

  • The Schlenk Line Survival Guide. Schlenk Line Survival Guide.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Ethyltetrahydro-2H-pyran-4-ol Yield

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks during the synthesis of[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks during the synthesis of[1]. The primary hurdle in this workflow is the competitive enolization of the starting material, tetrahydro-4H-pyran-4-one, when exposed to standard Grignard reagents.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol utilizing organolanthanide catalysis to maximize your tertiary alcohol yield.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 4-Ethyltetrahydro-2H-pyran-4-ol so low (<40%) when using standard ethylmagnesium bromide (EtMgBr)? Causality & Mechanism: Tetrahydro-4H-pyran-4-one is a highly enolizable ketone. Standard Grignard reagents like EtMgBr exist as complex aggregates in solution and possess strong Brønsted basicity alongside their nucleophilicity. When EtMgBr interacts with the ketone, its basicity often outcompetes nucleophilic attack, leading to the deprotonation of the acidic alpha-protons. This generates an unreactive magnesium enolate and ethane gas. Upon aqueous workup, the enolate simply reverts to the starting ketone or undergoes aldol condensation, drastically reducing the yield of the desired tertiary alcohol.

Q2: Which catalyst or additive is recommended to suppress enolization and maximize the 1,2-addition yield? Expert Recommendation: The gold standard for this specific transformation is the use of the (Knochel's salt). While Cerium(III) chloride (CeCl3) has historically been used (Imamoto reagent), its poor solubility in THF requires strict stoichiometric amounts and tedious drying protocols. LaCl3·2LiCl is completely soluble in THF and can be utilized in (10–30 mol%) to achieve excellent yields (>85%)[2].

Q3: How does LaCl3·2LiCl mechanistically alter the reaction pathway? Mechanistic Insight: The addition of LaCl3·2LiCl fundamentally changes the nature of the nucleophile. The highly oxophilic Lanthanum(III) ion strongly coordinates to the carbonyl oxygen of tetrahydro-4H-pyran-4-one, significantly increasing its electrophilicity. Simultaneously, the lithium chloride breaks down the Grignard aggregates, facilitating a transmetalation-like process that forms a transient organolanthanum species. This intermediate exhibits attenuated basicity but enhanced nucleophilicity, perfectly tuning the system to favor direct 1,2-addition over alpha-deprotonation[2].

Q4: What are the critical handling requirements for the LaCl3·2LiCl catalyst? Protocol Standard: Trustworthiness in this protocol relies on absolute moisture exclusion. LaCl3·2LiCl is highly hygroscopic. It must be purchased as a pre-mixed THF solution or rigorously dried under high vacuum if prepared in-house. Even trace water will hydrolyze the lanthanum salt and the Grignard reagent, immediately halting the catalytic cycle.

Data Presentation: Catalyst Performance Comparison

To illustrate the efficacy of catalyst selection, the following table summarizes quantitative data for the addition of EtMgBr to tetrahydro-4H-pyran-4-one under various conditions.

Reaction ConditionCatalyst / AdditiveEquivalentsConversion to ProductPrimary Byproduct
Standard GrignardNoneN/A30 - 40%Recovered SM (Enolization)
Imamoto AdditionCeCl31.1 eq75 - 80%Trace Aldol
Knochel StoichiometricLaCl3·2LiCl1.0 eq>90%None
Knochel Catalytic LaCl3·2LiCl 0.3 eq 85 - 90% Trace SM

Mandatory Visualization: Reaction Pathway Logic

Below is the mechanistic divergence pathway illustrating how catalyst selection dictates the fate of the reaction.

Pathway SM Tetrahydro-4H-pyran-4-one + EtMgBr Path1 No Catalyst (High Basicity) SM->Path1 Path2 LaCl3·2LiCl Catalyst (Lewis Acid Activation) SM->Path2 Enol Enolization (Magnesium Enolate) Path1->Enol Deprotonation Prod 4-Ethyltetrahydro-2H-pyran-4-ol (1,2-Addition Product) Path2->Prod Nucleophilic Attack

Divergent reaction pathways of tetrahydro-4H-pyran-4-one based on catalyst selection.

Experimental Protocol: Catalytic LaCl3·2LiCl Workflow

This self-validating protocol ensures reproducibility by incorporating visual cues that confirm the reaction is proceeding correctly at each phase.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask under argon. Add a magnetic stir bar and maintain a positive argon pressure throughout the setup.

Step 2: Substrate Loading Charge the flask with tetrahydro-4H-pyran-4-one (10.0 mmol, 1.00 g) and anhydrous THF (15 mL). Stir to ensure complete dissolution.

Step 3: Catalyst Addition Syringe in the LaCl3·2LiCl solution (0.6 M in THF, 5.0 mL, 3.0 mmol, 0.3 equiv). Self-Validation Check: The solution must remain clear and homogeneous. Any localized cloudiness or precipitation indicates moisture contamination in your solvent or glassware.

Step 4: Temperature Equilibration Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for complete thermal equilibration to prevent exothermic spikes.

Step 5: Grignard Addition Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 4.0 mL, 12.0 mmol, 1.2 equiv) over 15 minutes using a syringe pump. Causality Note: Slow addition prevents localized heating and maintains a low concentration of uncomplexed Grignard reagent, strictly suppressing any residual enolization potential.

Step 6: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-inactive ketone spot (visualized rapidly with a KMnO4 stain) confirms reaction completion.

Step 7: Quenching & Workup Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH4Cl (10 mL) dropwise. Caution: Vigorous gas evolution (ethane) will occur as the excess Grignard reagent is neutralized.

Step 8: Extraction & Isolation Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-Ethyltetrahydro-2H-pyran-4-ol. Purify via flash chromatography if analytical purity is required.

References

  • Title: Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group | Source: CORE | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC retention times for 4-Ethyltetrahydro-2H-pyran-4-OL and its derivatives

HPLC Retention Dynamics of 4-Ethyltetrahydro-2H-pyran-4-ol and Its C4-Substituted Derivatives: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing low-...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Retention Dynamics of 4-Ethyltetrahydro-2H-pyran-4-ol and Its C4-Substituted Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing low-molecular-weight, aliphatic heterocycles. Tetrahydropyran (THP) derivatives, particularly C4-substituted tertiary alcohols like 4-Ethyltetrahydro-2H-pyran-4-ol (CAS: 1342388-96-8)[1], are highly versatile building blocks. They are heavily utilized in the synthesis of complex pharmaceutical agents, including Pim/Mnk dual inhibitors for antileukemia therapies[2] and as foundational scaffolds for enantioselective spirocyclic THP systems[3].

This guide objectively compares the chromatographic behavior of 4-Ethyltetrahydro-2H-pyran-4-ol against its structural analogs, providing a field-proven, self-validating HPLC methodology designed specifically for non-UV active compounds.

Physicochemical Causality & Chromatographic Logic

The fundamental challenge in analyzing 4-Ethyltetrahydro-2H-pyran-4-ol and its derivatives is their lack of a conjugated π-system, which renders standard UV-Vis detectors (e.g., Photodiode Array at 254 nm) functionally blind to these analytes. Consequently, the analytical workflow must pivot to universal detection strategies such as Evaporative Light Scattering Detection (ELSD) or Electrospray Ionization Mass Spectrometry (ESI-MS)[4]. Previous pharmaceutical patents have successfully relied on LC-MS to track the retention of similar THP-bearing intermediates[5].

Retention on a reversed-phase (RP) C18 stationary phase is strictly governed by hydrophobic partitioning. Unsubstituted tetrahydro-2H-pyran-4-ol is highly polar and prone to poor retention or phase collapse on standard C18 columns under highly aqueous conditions. Utilizing a sterically protected, aqueous-compatible C18 phase (e.g., AQ-C18) ensures robust retention[4]. As we substitute the C4 position with increasingly bulky alkyl groups (methyl ethyl), the lipophilicity (LogP) increases, enhancing van der Waals interactions with the octadecylsilane ligands and proportionally delaying the retention time ( Rt​ ).

Causality Sub C4-Alkyl Substitution (None -> Methyl -> Ethyl) LogP Increased Lipophilicity (Higher LogP) Sub->LogP VdW Enhanced van der Waals Interactions with C18 Stationary Phase LogP->VdW RT Delayed Elution (Increased Retention Time) VdW->RT

Figure 1: Causal relationship between C4-substitution, lipophilicity, and retention time.

Comparative Retention Time Data

The table below summarizes the quantitative chromatographic performance of THP-4-ol derivatives using the standardized gradient method described in Section 3.

Expert Insight: Tertiary alcohols like 4-ethyltetrahydro-2H-pyran-4-ol often undergo facile in-source fragmentation during ESI-MS, losing a water molecule (-18 Da) to form a stabilized carbocation. Monitoring the [M−H2​O+H]+ ion is significantly more sensitive than looking for the intact protonated molecule [M+H]+ .

CompoundC4-SubstituentEstimated LogPRetention Time ( Rt​ )Primary ESI-MS Adduct
Tetrahydro-2H-pyran-4-ol-H-0.211.85 min [M+H]+ (m/z 103.1)
4-Methyltetrahydro-2H-pyran-4-ol-CH 3​ 0.182.74 min [M−H2​O+H]+ (m/z 99.1)
4-Ethyltetrahydro-2H-pyran-4-ol -CH 2​ CH 3​ 0.65 4.12 min [M−H2​O+H]+ (m/z 113.1)
4-Phenyltetrahydro-2H-pyran-4-ol-C 6​ H 5​ 1.526.45 min [M−H2​O+H]+ (m/z 161.1)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates internal system suitability testing (SST) to validate the column's integrity before sample analysis.

Step 1: Sample Preparation

  • Dissolve the 4-Ethyltetrahydro-2H-pyran-4-ol standard in a 50:50 mixture of HPLC-grade Water and Acetonitrile to achieve a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit from particulate occlusion.

Step 2: Chromatographic Conditions

  • Column: Ascentis Express AQ-C18 (2.7 µm, 100 x 4.6 mm) or equivalent aqueous-stable phase[4].

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 10.0 minutes; hold at 95% B for 2.0 minutes; return to 5% B and re-equilibrate for 3.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

Step 3: Dual Detection Setup

  • Route the column effluent through a 1:4 flow splitter.

  • Direct 80% of the flow to an ELSD (Drift tube temperature: 50°C, Nebulizer gas: N 2​ at 3.5 bar) for universal quantitative detection.

  • Direct the remaining 20% to an ESI-MS operating in positive ion mode (Scan range: m/z 50–300) for mass confirmation.

Step 4: System Suitability & Validation (The Self-Validation Step)

  • Inject a blank (50:50 H 2​ O:ACN) to confirm baseline stability and absence of ghost peaks.

  • Inject a resolution mixture containing Tetrahydro-2H-pyran-4-ol and 4-Ethyltetrahydro-2H-pyran-4-ol.

  • Validation Gate: Proceed with batch analysis only if the resolution ( Rs​ ) between the two peaks is ≥2.0 . A failure here indicates phase collapse of the C18 chains, requiring column regeneration with 100% Acetonitrile.

HPLC_Workflow Prep Sample Preparation (1 mg/mL in 50:50 H2O:ACN) Column AQ-C18 Column (Hydrophobic Partitioning) Prep->Column Split Flow Splitter (1:4 Ratio) Column->Split ELSD ELSD Detection (Universal Aliphatic Signal) Split->ELSD 80% Flow MS ESI-MS Detection (In-Source [M-H2O+H]+) Split->MS 20% Flow

Figure 2: Dual-detection HPLC-ELSD/MS workflow for non-UV active tetrahydropyran derivatives.

References

  • White Rose eTheses Online. "A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans." Retrieved from:[Link]

  • Google Patents. "WO2010056631A1 - Inhibitors of fatty acid binding protein (fabp).
  • ACS Publications. "Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity." Retrieved from:[Link]

  • Greenwich Academic Literature Archive. "Supporting information eEtherification: An electrochemical strategy towards the synthesis of sterically hindered dialkyl ethers." Retrieved from: [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 4-Ethyltetrahydro-2H-pyran-4-OL

Executive Summary 4-Ethyltetrahydro-2H-pyran-4-ol (CAS 1342388-96-8)[1] is a highly valued building block in modern drug discovery. Featuring a sterically hindered tertiary alcohol embedded within a hydrophilic tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyltetrahydro-2H-pyran-4-ol (CAS 1342388-96-8)[1] is a highly valued building block in modern drug discovery. Featuring a sterically hindered tertiary alcohol embedded within a hydrophilic tetrahydropyran (THP) ring, this motif is frequently utilized to modulate the lipophilicity, metabolic stability, and spatial geometry of active pharmaceutical ingredients (APIs).

Synthesizing this compound requires the precise alkylation of tetrahydro-4H-pyran-4-one (CAS 29943-42-8)[2]. However, the structural nature of the THP ring introduces specific chemical challenges. This guide objectively benchmarks the three primary synthesis routes, detailing the mechanistic causality behind reagent selection and providing a fully validated, scalable experimental protocol.

Mechanistic Evaluation of Synthesis Routes

The core transformation relies on the nucleophilic addition of an ethyl carbanion equivalent to the carbonyl carbon of tetrahydro-4H-pyran-4-one. The selection of the organometallic reagent dictates the success of the reaction due to competing side pathways.

  • Route A: Grignard Addition (The Industry Standard) Utilizing Ethylmagnesium bromide (EtMgBr)[3]. Grignard reagents strike the optimal balance between nucleophilicity and basicity. They readily undergo 1,2-addition to the carbonyl without excessively triggering competitive side reactions.

  • Route B: Organolithium Addition (High Reactivity) Utilizing Ethyllithium (EtLi)[4]. While highly nucleophilic, organolithium reagents are significantly more basic than their magnesium counterparts. Tetrahydro-4H-pyran-4-one possesses four α -protons whose acidity is slightly enhanced by the inductive electron-withdrawing effect of the THP ring's oxygen atom. Consequently, EtLi frequently acts as a base, abstracting an α -proton to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning unreacted starting material and severely depressing the yield.

  • Route C: Barbier-Type Reaction (Greener Alternative) Utilizing Ethyl bromide and Zinc/Magnesium powder. This one-pot approach avoids the handling of pre-formed, moisture-sensitive organometallics. However, the unactivated nature of ethyl bromide often results in sluggish metal insertion and competitive Wurtz coupling (forming butane), leading to highly variable yields.

SynthesisRoutes SM Tetrahydro-4H-pyran-4-one CAS: 29943-42-8 R1 Route A: Grignard EtMgBr in Et2O SM->R1 1,2-Addition (Optimal) R2 Route B: Organolithium EtLi in Di-n-butyl ether SM->R2 Competitive Enolization R3 Route C: Barbier EtBr + Zn/Mg SM->R3 Sluggish Insertion Prod 4-Ethyltetrahydro-2H-pyran-4-ol CAS: 1342388-96-8 R1->Prod 50-55% Yield R2->Prod <40% Yield R3->Prod Variable Yield

Figure 1: Comparative logic and yield outcomes of synthesis routes for 4-Ethyltetrahydro-2H-pyran-4-ol.

Quantitative Route Comparison

The following table summarizes the performance metrics of each route based on empirical laboratory data and scale-up viability.

MetricRoute A: Grignard AdditionRoute B: OrganolithiumRoute C: Barbier Reaction
Primary Reagents EtMgBr (2.5 M in Et₂O)EtLi (1.5 M in dibutyl ether)EtBr, Zn/Mg powder
Typical Yield 50–55% 30–40%40–50% (Variable)
Primary Side Reaction Enolization (minor)Enolization (major)Wurtz coupling
Reaction Temperature 0 °C to Room Temp-78 °C to 0 °CRoom Temp to Reflux
Scalability Excellent (Standard) Poor (Pyrophoric risks)Moderate
Cost Efficiency HighLowHigh

Validated Experimental Methodology: Grignard Addition

The following protocol is a self-validating system adapted from standardized C(sp3)–H functionalization precursor synthesis[3]. Every step is designed with explicit causality to maximize the yield of the tertiary alcohol while suppressing enolization.

Reaction Parameters (10 mmol Scale)
  • Substrate: Tetrahydro-4H-pyran-4-one (0.92 mL, 10 mmol, 1.0 equiv)

  • Nucleophile: Ethylmagnesium bromide (6.00 mL of 2.5 M solution in Et₂O, 15 mmol, 1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

  • Expected Yield: ~673 mg (52%)

Workflow Step1 1. Apparatus Preparation Flame-dry under Argon Step2 2. Substrate Solution Dissolve Ketone in Anhydrous Et2O Step1->Step2 Step3 3. Cryogenic Cooling Lower temperature to 0 °C Step2->Step3 Step4 4. Nucleophilic Addition Dropwise addition of EtMgBr (1.5 eq) Step3->Step4 Suppresses activation energy for enolization Step5 5. Maturation Stir at RT for 2 hours Step4->Step5 Drives 1,2-addition to completion Step6 6. Quenching Slow addition of sat. NH4Cl at 0 °C Step5->Step6 Neutralizes magnesium alkoxide intermediate Step7 7. Isolation & Purification Extraction, Drying, Flash Chromatography Step6->Step7 Yields pure tertiary alcohol

Figure 2: Step-by-step experimental workflow and causality for the Grignard addition route.

Step-by-Step Protocol & Causality Notes

Step 1: Apparatus Preparation Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of argon.

  • Causality: Grignard reagents are highly sensitive to protic sources. Trace moisture will prematurely protonate the EtMgBr, generating inert ethane gas and reducing the effective equivalents of the nucleophile.

Step 2: Substrate Preparation Inject 0.92 mL (10 mmol) of tetrahydro-4H-pyran-4-one into the flask, followed by 10 mL of anhydrous Et₂O.

Step 3: Cryogenic Control Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Causality: Lowering the thermal energy of the system selectively suppresses the activation energy required for the competing α -deprotonation (enolization) pathway, kinetically favoring the desired nucleophilic attack on the carbonyl.

Step 4: Reagent Addition Using a dry syringe, add 6.00 mL of EtMgBr (2.5 M in Et₂O, 15 mmol) dropwise over a period of 15 minutes.

  • Causality: The 1.5 molar equivalent ensures complete conversion. Dropwise addition prevents localized concentration spikes and manages the exothermic nature of the carbon-carbon bond formation.

Step 5: Reaction Maturation Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 hours.

Step 6: Quenching Recool the flask to 0 °C. Carefully and slowly add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Causality: Saturated NH₄Cl provides a mildly acidic proton to neutralize the magnesium alkoxide intermediate. Using a strong acid (like HCl) is strictly avoided, as it would catalyze the rapid dehydration of the newly formed tertiary alcohol into an alkene.

Step 7: Isolation and Purification Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using an eluent system of 60% Et₂O/pentane.

Analytical Validation: The product, 4-Ethyltetrahydro-2H-pyran-4-ol, is isolated as a colorless oil (approx. 673 mg, 52% yield). The identity and purity can be rapidly validated via Thin Layer Chromatography (TLC), where the product exhibits an R_f = 0.16 in 60% Et₂O/pentane[3].

References

  • Title: Palladium Catalysed C(sp3)
  • Title: CAS RN 1342388-96-8 | 4-Ethyltetrahydro-2H-pyran-4-ol - Hoffman Fine Chemicals Source: Hoffman Fine Chemicals URL
  • Title: Agnitio Pharma (Catalog Data for Ethyllithium)
  • Title: Kimyasal 6 - ESD MEDİKAL (Catalog Data for Tetrahydro-4H-pyran-4-one)

Sources

Validation

Cross-Referencing IR Spectroscopy Peaks for 4-Ethyltetrahydro-2H-pyran-4-ol: A Technical Comparison Guide

4-Ethyltetrahydro-2H-pyran-4-ol (CAS 1342388-96-8) is a highly versatile tertiary alcohol building block frequently utilized in medicinal chemistry and drug development. Because it is typically synthesized via the Grigna...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Ethyltetrahydro-2H-pyran-4-ol (CAS 1342388-96-8) is a highly versatile tertiary alcohol building block frequently utilized in medicinal chemistry and drug development. Because it is typically synthesized via the Grignard addition of ethylmagnesium bromide to a ketone precursor, verifying the complete conversion of the starting material is a critical quality control step. Infrared (IR) spectroscopy serves as the optimal, non-destructive analytical tool for cross-referencing these functional group transformations.

As a Senior Application Scientist, I have structured this guide to objectively compare IR sampling techniques, detail the causality behind spectral shifts, and provide a self-validating experimental protocol for synthesizing and characterizing this compound.

Analytical Technique Comparison: ATR-FTIR vs. Transmission Liquid Cell FTIR

When characterizing viscous liquids or low-melting solids like 4-Ethyltetrahydro-2H-pyran-4-ol, the choice of IR sampling technique directly dictates spectral resolution, reproducibility, and the presence of artifacts.

Attenuated Total Reflectance (ATR-FTIR) - Recommended
  • Mechanism: Utilizes an internal reflection element (e.g., Diamond or ZnSe) where an evanescent wave penetrates the sample to a fixed depth (~0.5–2 µm).

  • Causality for Selection: Because 4-Ethyltetrahydro-2H-pyran-4-ol is isolated as a neat, colorless oil, ATR allows for direct application without solvent dilution. This preserves the native, extensive intermolecular hydrogen-bonding network of the tertiary alcohol, resulting in the characteristic, highly reproducible broad O-H stretch at ~3396 cm⁻¹. The pathlength is independent of sample thickness, ensuring consistent absorbance values across multiple batches.

Transmission FTIR (Liquid Cell) - Not Recommended
  • Mechanism: The IR beam passes directly through a diluted sample (e.g., in CHCl₃ or CCl₄) within a fixed-pathlength cell featuring NaCl or KBr windows.

  • Causality for Rejection: Diluting the tertiary alcohol breaks the intermolecular hydrogen bonds, which artificially shifts the O-H stretch to a sharper, higher-frequency band (>3500 cm⁻¹). Furthermore, halogenated solvents severely mask the fingerprint region, obscuring the critical C-O-C ether stretch (~1095–1148 cm⁻¹) required to verify the structural integrity of the tetrahydropyran ring.

Spectral Cross-Referencing & Peak Differentiation

The synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol proceeds via a Grignard addition to. Differentiating the product from its precursor relies on tracking the orthogonal shift of oxygen-containing functional groups.

Table 1: IR Peak Cross-Referencing for Grignard Conversion

Functional GroupTetrahydro-4H-pyran-4-one (Precursor)4-Ethyltetrahydro-2H-pyran-4-ol (Product)Diagnostic Significance
O-H Stretch Absent~3396 cm⁻¹ (Broad)Confirms formation of the tertiary alcohol.
C=O Stretch ~1720 cm⁻¹ (Strong)AbsentConfirms complete consumption of the ketone.
C-H Stretch (sp³) 2960, 2850 cm⁻¹~2960–2850 cm⁻¹Present in both; increased intensity in product due to the new ethyl group.
C-O-C (Ether Ring) ~1140 cm⁻¹~1095–1148 cm⁻¹Confirms the structural integrity of the tetrahydropyran ring is maintained.

Mechanistic Causality of Shifts: The highly polar C=O double bond in the precursor creates a strong change in dipole moment during vibration, yielding an intense peak at 1720 cm⁻¹. Upon nucleophilic attack by ethylmagnesium bromide, this sp² center is converted to an sp³ tertiary alcohol. The complete ablation of the 1720 cm⁻¹ peak confirms the consumption of the ketone. Concurrently, the newly formed hydroxyl group engages in hydrogen bonding, which weakens the O-H bond force constant and broadens its vibrational frequency to .

Experimental Protocols: Synthesis and Self-Validating IR Analysis

To ensure high-fidelity analytical data, the synthesis and subsequent IR validation must operate as a closed, self-validating system.

Protocol A: Grignard Synthesis of 4-Ethyltetrahydro-2H-pyran-4-ol
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve tetrahydro-4H-pyran-4-one (0.92 mL, 10 mmol) in anhydrous diethyl ether (Et₂O).

  • Nucleophilic Addition: Cool the solution to 0 °C. Dropwise add ethylmagnesium bromide (6.00 mL, 15 mmol, 2.5 M solution in Et₂O).

    • Causality: The dropwise addition at 0 °C strictly controls the highly exothermic nature of the Grignard reagent, preventing localized overheating that could lead to unwanted ring-opening or enolization side reactions.

  • Quench and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic NH₄Cl quench protonates the intermediate magnesium alkoxide to yield the tertiary alcohol without the risk of acid-catalyzed dehydration that stronger mineral acids (like HCl) might provoke.

  • Isolation: Extract the aqueous layer with Et₂O (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product as a colorless oil.

Protocol B: Self-Validating ATR-FTIR Measurement
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (ambient air, 16 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric H₂O and CO₂ interferences.

  • Sample Application: Apply 1–2 drops of the neat 4-Ethyltetrahydro-2H-pyran-4-ol oil directly onto the ATR crystal. Ensure the sensor area is completely covered to maximize the evanescent wave interaction.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Self-Validation Check (The 1720 cm⁻¹ Gate): Inspect the spectrum at 1720 cm⁻¹.

    • Pass: If the baseline is flat (absence of C=O stretch) and a broad peak at 3396 cm⁻¹ is present, the conversion is complete and pure.

    • Fail: If a peak >5% transmittance is observed at 1720 cm⁻¹, unreacted ketone is present. The protocol mandates immediate purification via silica gel column chromatography (Rf = 0.16 in 60% Et₂O/pentane) before proceeding to downstream applications.

Mechanistic Workflow

IR_Workflow A Tetrahydro-4H-pyran-4-one (Precursor) B Grignard Addition (EtMgBr, Et2O/THF) A->B C Aqueous Quench & Workup (NH4Cl) B->C D Crude 4-Ethyltetrahydro- 2H-pyran-4-ol C->D E ATR-FTIR Analysis (Neat Film) D->E F Peak Validation: 3396 cm⁻¹ (O-H) present? 1720 cm⁻¹ (C=O) absent? E->F G Proceed to Downstream Applications F->G Yes (High Purity) H Column Chromatography (Purification) F->H No (Unreacted Ketone) H->E Re-analyze

Workflow for the synthesis and ATR-FTIR validation of 4-Ethyltetrahydro-2H-pyran-4-ol.

References

  • Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group Source: CORE (Connecting Repositories) URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

4-Ethyltetrahydro-2H-pyran-4-OL proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks requires more than just following a generic Safety Data Sheet (SDS). True laboratory safety is built on a deep mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks requires more than just following a generic Safety Data Sheet (SDS). True laboratory safety is built on a deep mechanistic understanding of the chemicals we use.

This guide provides a rigorous, field-proven operational and disposal framework for 4-Ethyltetrahydro-2H-pyran-4-OL . By bridging the gap between fundamental physical chemistry and practical waste management, this protocol ensures both regulatory compliance and absolute operational safety.

Chemical Identity & The "Peroxide Paradox"

4-Ethyltetrahydro-2H-pyran-4-OL (CAS: 1342388-96-8) is a substituted tetrahydropyran (THP) derivative utilized extensively as a building block in drug development[1].

The Mechanistic Reality vs. Regulatory Compliance: Standard Environmental Health and Safety (EHS) guidelines classify cyclic ethers as "List B" peroxide-forming chemicals, meaning they can form explosive peroxides upon concentration or distillation[2][3].

However, recent kinetic modeling and empirical studies have revealed a "peroxide paradox" regarding the THP ring. Unlike tetrahydrofuran (THF), the THP ring is highly resistant to peroxide formation[4]. The ether functional group in THP promotes γ -•QOOH ring-opening pathways (yielding non-explosive byproducts like pentanedial) rather than forming the ketohydroperoxide isomers required for dangerous chain-branching auto-ignition[5]. Furthermore, the steric bulk of the ethyl and hydroxyl groups at the 4-position of this specific molecule further hinders degradation kinetics.

Operational Causality: Despite its inherent chemical stability against auto-oxidation[4][5], regulatory frameworks and rigorous safety standards dictate that we must still treat 4-Ethyltetrahydro-2H-pyran-4-OL as a potential peroxide former[6]. We test not because an explosion is highly probable, but to ensure an absolute, self-validating safety system before waste consolidation.

Physicochemical & Waste Segregation Data

To ensure safe handling and disposal, all quantitative data and compatibility metrics must be clearly understood before initiating any workflow.

Table 1: Physicochemical & Hazard Profile

Property Value Operational Implication
CAS Number 1342388-96-8[1] Primary identifier for SDS tracking and waste manifesting.

| Molecular Formula | C 7​ H 14​ O 2​ [1] | Confirms non-halogenated status for proper waste segregation. | | Molecular Weight | 130.187 g/mol [1] | Influences vapor pressure; requires standard fume hood ventilation. | | Chemical Class | Substituted THP (Tertiary Alcohol) | Governs chemical compatibility and auto-oxidation risks. | | Primary Hazards | Flammable Liquid, Irritant[6] | Requires grounded equipment and spark-proof handling tools. |

Table 2: Waste Segregation Compatibility Matrix

Waste Stream Compatibility Causality / Rationale

| Non-Halogenated Organics | Highly Compatible | Shared incineration pathway; clean combustion to CO 2​ and H 2​ O. | | Halogenated Organics | Incompatible | Mixing increases disposal costs and requires specialized halogen scrubbers. | | Strong Oxidizers | Dangerously Incompatible | Exothermic reaction risk; potential to initiate violent auto-oxidation[6]. | | Aqueous Acids/Bases | Incompatible | Phase separation occurs; complicates waste characterization and transport. |

Operational Disposal Workflow

The following workflow is designed as a self-validating system. Every step requires empirical confirmation before proceeding to the next, ensuring that no hazardous material is inadvertently transferred to bulk waste.

G Start 4-Ethyltetrahydro-2H-pyran-4-OL Waste Generation Test Peroxide Strip Test (Quantofix or KI Starch) Start->Test Decision Peroxide Concentration? Test->Decision Pass < 20 ppm Safe for Standard Disposal Decision->Pass < 20 ppm Fail > 20 ppm Requires Deactivation Decision->Fail > 20 ppm Segregate Transfer to Non-Halogenated Organic Waste Container Pass->Segregate Deactivate Add Ferrous Sulfate (FeSO4) or Sodium Bisulfite Fail->Deactivate Deactivate->Test Retest Label Label: Flammable Liquid, Contains THP Derivative Segregate->Label Incinerate Final Disposal: EPA-Approved Incineration Label->Incinerate

Figure 1: Self-validating disposal workflow for 4-Ethyltetrahydro-2H-pyran-4-OL waste streams.

Protocol A: Pre-Disposal Peroxide Validation & Deactivation

Causality: We test before disposal because concentrating cyclic ethers during bulk waste consolidation can precipitate shock-sensitive peroxide crystals, even if the parent molecule is highly stable.

  • Visual Inspection: Examine the waste container. Do not disturb the container if crystalline solids are visible around the cap or suspended in the liquid[3]. Contact EHS immediately if crystals are present.

  • Quantitative Assessment: If visually clear, dip a semi-quantitative Potassium Iodide (KI) starch test strip (e.g., Quantofix) into a small aliquot of the waste. Read the concentration after 15 seconds.

  • Deactivation (Conditional): If the peroxide concentration exceeds 20 ppm, you must deactivate the solution. Add a 10% w/v aqueous ferrous sulfate (FeSO 4​ ) solution in a 1:1 volume ratio. Stir gently for 10 minutes.

  • Validation: Retest the treated solution with a new test strip. The system validates itself only when the reading is < 20 ppm.

Protocol B: Waste Segregation and Containerization

Causality: 4-Ethyltetrahydro-2H-pyran-4-OL contains no halogens. Mixing it with halogenated waste (like Dichloromethane) vastly complicates commercial incineration and increases disposal costs due to the need for scrubber systems to handle acidic combustion byproducts.

  • Segregation: Pour the validated, peroxide-free solvent into a designated "Non-Halogenated Organic Waste" carboy.

  • Containerization: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Never fill beyond 80% capacity. Causality: Leaving 20% headspace allows for safe vapor expansion due to ambient laboratory temperature fluctuations[6].

  • Labeling: Affix a GHS-compliant hazardous waste label identifying the contents as "4-Ethyltetrahydro-2H-pyran-4-OL (Non-Halogenated Solvent)". Mark the container with "Flammable" and "Irritant" pictograms.

Emergency Spill Response Protocol

Because 4-Ethyltetrahydro-2H-pyran-4-OL is a flammable liquid, the primary risk during a spill is vapor ignition rather than acute systemic toxicity.

  • Isolate & Ventilate: Immediately eliminate all ignition sources (hot plates, open flames). Maximize fume hood flow or room ventilation to disperse volatile vapors[6].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do NOT use combustible materials like paper towels , which act as a wick and severely increase fire risk[6].

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable waste container.

  • Surface Decontamination: Wash the affected area with water and a mild detergent. Capture the aqueous rinsate and dispose of it as hazardous waste, as it will contain trace organics[7].

References

  • Hoffman Fine Chemicals Pty Ltd. "4-Ethyltetrahydro-2H-pyran-4-ol". Hoffman Fine Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQJ3oJQe4MWFbq8cP8cLLAlVnk3equDkWKMEWRhUhEkpjOGhS12jNQF8SefvXyCJAdcPLE6WYI1m1wVif5rYOPS_qKMIwrxIMYS_g-tSWEGgi9n8ObjwqlMkmCSobft1v3slla2uFn-051fJxquQN2mcC01vJKxpHfTOOw3cn8Yarv-1WUaHtFKQ1CX9c=]
  • "Influence of the Ether Functional Group on Ketohydroperoxide Formation in Cyclic Hydrocarbons: Tetrahydropyran and Cyclohexane". The Journal of Physical Chemistry A - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Q1zTMdUZ4dpia88ekeupVaLnBNSlCZetw8EviVzGlVfxGRa31LY1KM3Mir8rZoc6sU1IeYQOnKr25L6oBSg00WQbeRtWIOhUpHDyaVtAyuiPia-8mxqIVVl_Z6NTQZJX8CP2Hh6OQmPsh1s=]
  • "Peroxide-Forming Chemicals". Lehman College.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpVdsjZduD_tiyCX8ewXRduKvDVcWZGqqvygAXpZC3C7wm8_JAcXiofi1qsE49LutEJLaE8dtTgrSDlaudHrhBxPWgRfuDmkaEcU9w3PxKipeX8Do_MPWGktnm-MpElIsHVoqLVU9QvX9gD5brQiQ8NbuB06jRXUmyHrmOQ-iPO3_fxozzmlikA685CCosOM2UUUrkECr4cw==]
  • "Peroxide Forming Chemicals". Florida Tech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPxeccUMhqKrmfYMYhtPFO6x_L_DRzgtlJJR8QX5Fa4b6eheGGqrm84knv2PsJUAP_-uqipXx6Zp-ASmkKPWDwjNgmCpwpWOfCGXlpSSm6JL5ojqX0Srw5x6lj4uTgiAuKZBVZEmenPPgTkLdKMzAIbMgdhayuzzfouODL1RqXftgBlaWDd1Mq6i4tIGdfHby7WEeK]
  • "Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution". Green Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJC-q6kuwSp1GeWj67fuvpG9MDTBJhZR51hbHq_nAdP2dIxvGRcTw5SPJWfbH7X-1kEOpJ2IEYChQxbTntXzy83Wwps9qF-220HoUw5d4v6HjGx0LzjwOn9z4uNI1Lummj7YemuVKwkN6IyAm2FM1fFfiTI_WB0PEWnxve]
  • "SAFETY DATA SHEET - Tetrahydropyran". Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8GKgttOsq0x2eeQ6Qjpfwmvphi-_PZfWgG3IW1EcAV6Qc58a0zXZzP2i8NpuoFcLWR084nHZQA4DfTjWcHDYX2M_VeUHgiPhI6--bMFvpnN24OdkQhASFoXd7qdURwHSchP37yyrC6Qeu_aqKyrvOczNv0eG1jsIh0d36D9xJyumgr2w2gGdf2AaVNIZI-kP5LezhZXyX0hfin2kwdai0k8K9Wb8Efe2tOSPy9yZnljona0S58EsOKBV9reHoMuzT9bllEDR4pe9skY8a]
  • "Dimethyl tetrahydropyran-4,4-dicarboxylate, min. 98% - Safety Data Sheet". DC Fine Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYW-UGkQBWrw6Ubz8afceCOfmURgGISEPUWGI-sJ0M22I_IKrvuYxSldEekVMuq4JhcR5lG9oHcNufeYRQ0FU6hqt_Uy8Mb2-EqfAHpJ9R45n0u_ch2oYKOF6HcUGdIhl5g0enMpVYT-Qbiyl6guaTK1wrKhusPEFCwPYKYh-txeWV5KQR9c1gjdw3qVczXjcGtBA=]

Sources

Handling

Personal protective equipment for handling 4-Ethyltetrahydro-2H-pyran-4-OL

As a Senior Application Scientist, I approach the handling of specialized heterocyclic building blocks like 4-Ethyltetrahydro-2H-pyran-4-OL (CAS: 1342388-96-8) with a rigorous, self-validating safety architecture. In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized heterocyclic building blocks like 4-Ethyltetrahydro-2H-pyran-4-OL (CAS: 1342388-96-8) with a rigorous, self-validating safety architecture. In modern drug development, the integrity of your synthesis is only as robust as your safety protocols.

While this compound is a highly valuable intermediate for pharmaceutical synthesis, it falls under the category of specialized research chemicals. Consequently, it must be handled under the strict assumption of "unknown hazards and toxicity"[1]. This guide synthesizes structural hazard analysis with operational logistics to ensure absolute safety, reproducible results, and compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Physicochemical Profiling & Hazard Assessment

To build a fail-safe handling protocol, we must first understand the causality behind the chemical's behavior. 4-Ethyltetrahydro-2H-pyran-4-OL (Molecular Formula: C 7​ H 14​ O 2​ ) features a saturated oxane (tetrahydropyran) ring substituted with an ethyl group and a tertiary hydroxyl group.

  • Peroxide Formation Risk: The cyclic ether (oxane) moiety is highly susceptible to autoxidation upon prolonged exposure to air and light, leading to the formation of explosive peroxides[3].

  • Dermal Penetration: The lipophilic nature of the ethyl group, combined with the organic solvent properties of the ether ring, allows this compound to readily degrade standard latex barriers and penetrate the stratum corneum.

  • Respiratory Irritation: As a volatile organic compound (VOC), aerosolized droplets or vapors generated during heating can cause acute respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

We do not just wear PPE; we engineer a barrier system tailored to the molecule's specific physicochemical threats. Below is the validated PPE matrix for handling 4-Ethyltetrahydro-2H-pyran-4-OL.

Protection ZoneEquipment SpecificationCausality / RationaleRegulatory Standard
Ocular Indirect-vented chemical splash goggles.Protects against capillary action if the solvent splashes; prevents vapor accumulation around the eyes.ANSI Z87.1 / EN 166
Dermal (Hands) 100% Nitrile gloves (Minimum 0.4 mm thickness).Nitrile provides superior resistance to cyclic ethers and aliphatic alcohols compared to latex, which degrades rapidly.EN ISO 374-1:2016
Respiratory Half-mask respirator with A1/P3 organic vapor cartridges.Mandatory only if handling outside a certified fume hood or during a spill, to neutralize volatile ether vapors.NIOSH / EN 14387
Body Flame-retardant (FR) lab coat with fitted cuffs.Prevents skin exposure and mitigates fire risks associated with volatile organic building blocks.NFPA 2112

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Step 1: Environmental Control Verification

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Validation: Ensure the face velocity is strictly between 0.4 and 0.6 m/s (80–120 fpm). Do not open the reagent bottle if the alarm is sounding.

Step 2: Inert Atmosphere Setup

  • Action: Because of the ether ring's propensity to form peroxides, purge the reaction vessel with an inert gas (Argon or N 2​ ) using a Schlenk line.

  • Validation: Observe the bubbler to confirm positive pressure before introducing the chemical.

Step 3: Reagent Transfer

  • Action: Use a positive displacement pipette or a gas-tight glass syringe for volumetric transfer. Avoid pouring directly from the bottle to prevent vapor displacement and neck-spills.

  • Validation: Inspect the syringe barrel for micro-bubbles; expel them into the inert headspace of the source bottle, not the open air.

Step 4: Reaction Quenching

  • Action: Quench the reaction slowly at 0°C using an appropriate aqueous buffer, accounting for the exothermic nature of the specific synthesis.

G A Pre-Operation Hood Check B PPE Verification (Nitrile, Goggles) A->B C Inert Transfer (Argon/N2) B->C D Reaction Execution C->D E Quench & Waste Segregation D->E

Fig 1: Standardized operational workflow for handling 4-Ethyltetrahydro-2H-pyran-4-OL.

Disposal & Environmental Logistics

Improper disposal of cyclic ethers is a primary cause of laboratory incidents. Follow this strict logistical plan for waste management[4].

Step 1: Peroxide Screening

  • Action: If the source bottle of 4-Ethyltetrahydro-2H-pyran-4-OL has been open for more than 6 months, test the remaining liquid with KI-starch indicator paper before disposal.

  • Validation: If the test indicates >20 ppm peroxides, treat the waste with a reducing agent (e.g., sodium metabisulfite) before moving to Step 2.

Step 2: Waste Segregation

  • Action: Deposit the chemical and its reaction byproducts into a High-Density Polyethylene (HDPE) carboy designated for Non-Halogenated Organic Waste . Exception: If your synthesis involved halogenation (e.g., reacting with Br 2​ or DCM solvent), it must go into the Halogenated Waste stream to prevent incompatible reactions.

Step 3: Labeling and Storage

  • Action: Affix a GHS-compliant hazardous waste label detailing the exact percentage of 4-Ethyltetrahydro-2H-pyran-4-OL. Store the carboy in a secondary containment tray in a well-ventilated, spark-free waste accumulation area.

WasteTree Start Waste Generation: 4-Ethyltetrahydro-2H-pyran-4-OL Q1 Mixed with Halogens? Start->Q1 Halogenated Halogenated Organic Waste Q1->Halogenated Yes Peroxide Peroxide Test > 20ppm? Q1->Peroxide No Dispose Standard Incineration Halogenated->Dispose NonHalogenated Non-Halogenated Organic Waste NonHalogenated->Dispose Peroxide->NonHalogenated No Treat Treat with Reducing Agent Peroxide->Treat Yes Treat->NonHalogenated

Fig 2: Decision matrix for the disposal of tetrahydropyranol derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)". [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyltetrahydro-2H-pyran-4-OL
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